Product packaging for 3-Chloro-6-nitroisoquinolin-1-ol(Cat. No.:CAS No. 1416714-03-8)

3-Chloro-6-nitroisoquinolin-1-ol

Cat. No.: B1459731
CAS No.: 1416714-03-8
M. Wt: 224.6 g/mol
InChI Key: NBYKZZQGZDHPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-6-nitroisoquinolin-1-ol is a useful research compound. Its molecular formula is C9H5ClN2O3 and its molecular weight is 224.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O3 B1459731 3-Chloro-6-nitroisoquinolin-1-ol CAS No. 1416714-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-8-4-5-3-6(12(14)15)1-2-7(5)9(13)11-8/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYKZZQGZDHPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279739
Record name 1(2H)-Isoquinolinone, 3-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-03-8
Record name 1(2H)-Isoquinolinone, 3-chloro-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Isoquinolinone, 3-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 3-chloro-6-nitroisoquinolin-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations of related isoquinoline derivatives. The proposed pathway leverages common starting materials and well-documented reactions, offering a practical blueprint for its laboratory-scale preparation.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, 6-nitroisoquinolin-1(2H)-one. The subsequent stage involves the selective chlorination of this intermediate at the 3-position.

A plausible route to the 6-nitroisoquinolin-1(2H)-one intermediate begins with the cyclization of 2-(carboxymethyl)-4-nitrobenzoic acid. This starting material can be prepared from commercially available precursors. The subsequent chlorination of the formed isoquinolinone is a critical step to yield the final product.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one cluster_1 Stage 2: Chlorination A 2-(Carboxymethyl)-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B Urea, Acetic Acid, Δ C 1,3-Dichloro-6-nitroisoquinoline B->C POCl3, Δ D 6-Nitroisoquinolin-1(2H)-one C->D Hydrolysis (controlled) E 6-Nitroisoquinolin-1(2H)-one F This compound E->F POCl3, Δ

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthesis pathway. These protocols are based on analogous reactions found in the chemical literature and may require optimization for this specific substrate.

Stage 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one

Step 1a: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione from 2-(Carboxymethyl)-4-nitrobenzoic acid

This procedure is adapted from the synthesis of related isoquinoline-diones.

  • Materials:

    • 2-(Carboxymethyl)-4-nitrobenzoic acid

    • Urea

    • Glacial Acetic Acid

  • Procedure:

    • A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

    • The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

    • The crude product is dried under vacuum to yield 6-nitroisoquinoline-1,3(2H,4H)-dione. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or ethanol.

Step 1b: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

This step utilizes a standard chlorination procedure for cyclic imides.

  • Materials:

    • 6-Nitroisoquinoline-1,3(2H,4H)-dione

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a flask containing 6-nitroisoquinoline-1,3(2H,4H)-dione, an excess of phosphorus oxychloride is added, followed by a catalytic amount of DMF.

    • The mixture is heated to reflux for 2 to 4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

    • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried to give crude 1,3-dichloro-6-nitroisoquinoline.

Step 1c: Controlled Hydrolysis to 6-Nitroisoquinolin-1(2H)-one

Selective hydrolysis of the 1-chloro group is required.

  • Materials:

    • 1,3-Dichloro-6-nitroisoquinoline

    • Aqueous acid (e.g., dilute HCl) or base (e.g., dilute NaOH)

  • Procedure:

    • 1,3-Dichloro-6-nitroisoquinoline is suspended in an aqueous acidic or basic solution.

    • The mixture is heated at a controlled temperature (e.g., 50-80 °C) while monitoring the reaction progress by TLC or HPLC to maximize the formation of the mono-hydrolyzed product.

    • Upon completion, the reaction mixture is neutralized.

    • The precipitated product is collected by filtration, washed with water, and dried. Purification can be performed by recrystallization or column chromatography.

Stage 2: Chlorination of 6-Nitroisoquinolin-1(2H)-one

This is the final step to introduce the chlorine atom at the 3-position.

  • Materials:

    • 6-Nitroisoquinolin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • A mixture of 6-nitroisoquinolin-1(2H)-one and an excess of phosphorus oxychloride is heated to reflux.

    • The reaction is monitored by TLC until the starting material is consumed.

    • After cooling, the excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully quenched with ice-water.

    • The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Quantitative Data

The following table summarizes expected and reported quantitative data for analogous reactions. Actual yields and analytical data will need to be determined experimentally.

StepReactantProductReagentsTypical Yield (%)
1a: Dione Formation 2-(Carboxymethyl)-4-nitrobenzoic acid6-Nitroisoquinoline-1,3(2H,4H)-dioneUrea, Acetic Acid70-85
1b: Dichlorination 6-Nitroisoquinoline-1,3(2H,4H)-dione1,3-Dichloro-6-nitroisoquinolinePOCl₃, DMF (cat.)60-75
1c: Selective Hydrolysis 1,3-Dichloro-6-nitroisoquinoline6-Nitroisoquinolin-1(2H)-oneAq. Acid or Base50-70
2: Final Chlorination 6-Nitroisoquinolin-1(2H)-oneThis compoundPOCl₃65-80

Physicochemical Properties of this compound

PropertyValue
CAS Number 1416714-03-8[1]
Molecular Formula C₉H₅ClN₂O₃[1]
Molecular Weight 224.60 g/mol [1]
Appearance Expected to be a solid
Storage Inert atmosphere, 2-8°C[1]

Logical Workflow for Synthesis and Characterization

Workflow cluster_prep Preparation and Synthesis cluster_analysis Analysis and Characterization Start Acquire Starting Materials Synth_Inter Synthesize 6-Nitroisoquinolin-1(2H)-one Start->Synth_Inter Chlorination Chlorinate to Final Product Synth_Inter->Chlorination TLC_HPLC TLC/HPLC Monitoring Synth_Inter->TLC_HPLC Reaction Monitoring Purification Purify Crude Product Chlorination->Purification Chlorination->TLC_HPLC Reaction Monitoring NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Determination (e.g., HPLC, Elemental Analysis) Purification->Purity

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

This guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers undertaking this synthesis should perform careful reaction monitoring and characterization at each step to ensure the desired products are obtained. Standard laboratory safety precautions should be followed, particularly when working with phosphorus oxychloride and other hazardous reagents.

References

3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical properties of 3-Chloro-6-nitroisoquinolin-1-ol (CAS Number: 1416714-03-8). Due to the limited availability of public domain data, this document focuses on the foundational chemical information and provides a broader context of the potential significance of isoquinoline derivatives in drug discovery. At present, detailed experimental protocols for its synthesis and analysis, as well as specific biological activity and signaling pathway involvement, have not been documented in readily accessible scientific literature.

Chemical Properties and Data

This compound is a heterocyclic organic compound belonging to the isoquinoline class. The presence of a chlorine atom, a nitro group, and a hydroxyl group on the isoquinoline scaffold suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1416714-03-8BLD Pharm[1], Sigma-Aldrich[2]
Molecular Formula C₉H₅ClN₂O₃BLD Pharm[1]
Molecular Weight 224.60 g/mol BLD Pharm[1]
Physical Appearance Pale-yellow to yellow-brown solid
Storage Conditions Inert atmosphere, 2-8°CBLD Pharm[1]
Purity Information not publicly available
Melting Point Information not publicly available
Boiling Point Information not publicly available
Solubility Information not publicly available

Note: While some suppliers indicate the availability of spectral data such as NMR, HPLC, LC-MS, and UPLC, these spectra are not publicly accessible.[1]

Safety and Handling

Based on available safety data, this compound is classified as hazardous.

Table 2: Hazard Information for this compound

Hazard StatementDescription
H301 Toxic if swallowed
H311 Toxic in contact with skin
H331 Toxic if inhaled

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

A thorough search of scientific databases and patent literature did not yield specific, reproducible experimental protocols for the synthesis, purification, or analytical characterization of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or target-based assays have been reported for this compound, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry.[3] Isoquinoline derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4][5][6]

The biological activities of isoquinoline derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain isoquinoline alkaloids have been reported to interfere with critical cellular signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) pathways, which are crucial in viral replication and inflammatory responses.[4]

Given the lack of specific data for this compound, a hypothetical workflow for its initial biological screening is presented below.

G Compound This compound CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellBasedAssay Primary Screening TargetBasedAssay Target-Based Assays (e.g., Kinase Inhibition) Compound->TargetBasedAssay Primary Screening HitIdentification Hit Identification CellBasedAssay->HitIdentification TargetBasedAssay->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization InVivoStudies In Vivo Studies LeadOptimization->InVivoStudies

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical entity with limited publicly available data. The information presented in this guide is based on data from chemical suppliers. To fully elucidate the chemical and biological profile of this compound, further research is required. This would involve the development and publication of a robust synthetic route, comprehensive characterization using modern analytical techniques, and systematic evaluation of its biological activity against a panel of relevant targets and cell lines. The broader pharmacological importance of the isoquinoline class of compounds suggests that this compound could be a valuable subject for further investigation in drug discovery programs.

References

A Proposed Research Program for the Characterization of 3-Chloro-6-nitroisoquinolin-1-ol (CAS: 1416714-03-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is a notable absence of peer-reviewed scientific literature specifically detailing the synthesis, biological activity, or mechanism of action of 3-Chloro-6-nitroisoquinolin-1-ol. This document, therefore, presents a proposed research framework to elucidate the properties and potential therapeutic applications of this novel chemical entity, based on the known activities of structurally related isoquinoline and nitroaromatic compounds.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a nitro group, a strong electron-withdrawing substituent, and a chlorine atom can significantly influence the molecule's reactivity and biological interactions, making this compound a compound of interest for drug discovery programs. This whitepaper outlines a hypothetical research workflow to systematically characterize its chemical synthesis, biological activity, and potential mechanism of action.

Physicochemical Properties

While detailed experimental data is scarce, basic properties of this compound have been collated from chemical supplier databases.

PropertyValueSource
CAS Number 1416714-03-8Multiple Suppliers
Molecular Formula C₉H₅ClN₂O₃Multiple Suppliers
Molecular Weight 224.60 g/mol Multiple Suppliers
Appearance Solid (predicted)-
Storage Inert atmosphere, 2-8°CMultiple Suppliers

Proposed Synthesis and Characterization

A plausible synthetic route for this compound could be adapted from established methods for isoquinoline synthesis. A hypothetical workflow is presented below.

G cluster_synthesis Proposed Synthetic Workflow start Starting Material (e.g., Substituted Phenylacetonitrile) step1 Cyclization Reaction start->step1 Reagents step2 Chlorination step1->step2 Intermediate 1 step3 Nitration step2->step3 Intermediate 2 purification Purification (e.g., Column Chromatography) step3->purification Crude Product product This compound characterization Structural Characterization (NMR, MS, HPLC) product->characterization purification->product

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol: Hypothetical Synthesis

A general protocol for the synthesis of a related compound, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, involves the reaction of a substituted primary amine with the quinoline core in the presence of a base.[1] A similar nucleophilic substitution or a multi-step synthesis starting from a simpler precursor could be envisioned for this compound.

  • Step 1: Synthesis of the Isoquinolin-1-ol Core: A substituted phenylacetonitrile could undergo cyclization with a suitable reagent (e.g., phosgene or a derivative) to form the isoquinolin-1-ol ring system.

  • Step 2: Chlorination: The hydroxyl group at the 1-position could be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 3: Nitration: The isoquinoline intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

  • Purification and Characterization: The final product would be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity would be assessed by HPLC.

Proposed Biological Screening Cascade

To identify the biological activity of this compound, a tiered screening approach is proposed.

G cluster_screening Biological Screening Cascade start This compound hts High-Throughput Screening (e.g., Cell Viability Assays) start->hts hit_id Hit Identification hts->hit_id Active Compounds secondary_assays Secondary Assays (e.g., Kinase Panel, Reporter Assays) hit_id->secondary_assays lead_gen Lead Generation secondary_assays->lead_gen Confirmed Hits in_vivo In Vivo Studies (Animal Models) lead_gen->in_vivo

Caption: A tiered workflow for the biological evaluation of this compound.

Experimental Protocol: High-Throughput Screening (HTS)

A general approach to HTS involves testing a compound against a large panel of cell lines or biochemical assays to identify potential biological activity.[2]

  • Cell Viability Assays: The compound would be screened against a panel of cancer cell lines (e.g., NCI-60) at various concentrations to determine its cytotoxic or cytostatic effects. Standard assays like MTT or CellTiter-Glo® would be used.

  • Biochemical Assays: The compound could be tested against a panel of purified enzymes, particularly kinases, which are common targets for isoquinoline derivatives.[3]

  • Data Analysis: Dose-response curves would be generated to determine IC₅₀ values for active "hits."

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Given that many heterocyclic compounds with anti-inflammatory and anticancer properties act by inhibiting the NF-κB signaling pathway, this is a plausible hypothesis for the mechanism of action of this compound.[4][5]

G cluster_nfkb Hypothetical Inhibition of NF-κB Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation) Compound 3-Chloro-6-nitro- isoquinolin-1-ol Compound->IKK Inhibition

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Kinase Assay

To test the hypothesis that the compound inhibits IKK (IκB kinase), a key enzyme in the NF-κB pathway, an in vitro kinase assay could be performed.[6][7]

  • Reaction Setup: Recombinant IKKβ enzyme would be incubated with its substrate (e.g., a peptide derived from IκBα) in a kinase buffer containing ATP and MgCl₂.

  • Compound Incubation: The reaction would be performed in the presence of varying concentrations of this compound.

  • Detection: Kinase activity would be measured by quantifying the amount of phosphorylated substrate, often using a radioactive label (³²P-ATP) followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

  • Data Analysis: IC₅₀ values would be calculated to determine the potency of the compound as an IKK inhibitor.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with potential for therapeutic development based on its structural relationship to other biologically active isoquinolines. The proposed research program provides a roadmap for its synthesis and comprehensive biological characterization. Future work should focus on executing these studies to identify its biological targets and elucidate its mechanism of action, which will be crucial for any subsequent drug development efforts.

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Due to the limited availability of published experimental data for this specific compound, this guide combines confirmed information from chemical suppliers with theoretical predictions and comparative data from structurally related molecules.

Molecular Identity and Physicochemical Properties

This compound is a substituted isoquinolinone derivative. Its core structure consists of a bicyclic aromatic system with a chloro group at position 3, a nitro group at position 6, and a hydroxyl group at position 1, leading to the isoquinolin-1-ol tautomer. The presence of these functional groups is expected to significantly influence its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Basic Properties

IdentifierValueSource
CAS Number 1416714-03-8Chemical Supplier Databases[1][2][3][4]
Molecular Formula C₉H₅ClN₂O₃BLD Pharm[1]
Molecular Weight 224.60 g/mol BLD Pharm[1]
Canonical SMILES Not available in public databases-
InChI Not available in public databases-
InChIKey Not available in public databases-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
pKa Acidic (enol) and weakly basic (nitrogen)The hydroxyl group at position 1 imparts acidic character, while the nitrogen in the isoquinoline ring is weakly basic.
LogP Moderately lipophilicThe presence of the chloro and nitro groups increases lipophilicity, while the hydroxyl group enhances hydrophilicity.
Melting Point Likely a solid at room temperatureHigh molecular weight and polar functional groups suggest a crystalline solid.
Solubility Sparingly soluble in water, soluble in organic solventsExpected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.

Proposed Synthesis Pathway

A key synthetic strategy could involve the cyclization of a suitably substituted 2-cyanophenylacetic acid. An improved three-step synthesis of the related compound 1-chloro-6-methoxy-isoquinolin-3-ol has been reported, which involves carboxylation of 4-methoxy-2-methylbenzonitrile, conversion to the acid chloride, and subsequent acid-promoted cyclization. A similar approach could be adapted for the synthesis of the target molecule.

Below is a conceptual workflow for a possible synthesis:

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 2_methyl_4_nitrobenzonitrile 2-Methyl-4-nitrobenzonitrile carboxylation Carboxylation (e.g., LDA, CO₂) 2_methyl_4_nitrobenzonitrile->carboxylation acid_chloride_formation Acid Chloride Formation (e.g., SOCl₂) carboxylation->acid_chloride_formation cyclization Intramolecular Cyclization acid_chloride_formation->cyclization chlorination Chlorination (e.g., POCl₃) cyclization->chlorination product This compound chlorination->product

Figure 1. Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, the expected spectroscopic features can be predicted based on the functional groups present in the molecule and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), broad singlet for the -OH proton.The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The hydroxyl proton signal is expected to be broad and may exchange with D₂O.
¹³C NMR Aromatic carbons (δ 110-160 ppm), carbonyl-like carbon of the lactam (δ > 160 ppm).The carbon atoms attached to the electronegative chlorine, nitrogen, and oxygen atoms will be deshielded and appear at lower fields.
IR Spectroscopy O-H stretch (~3200-3400 cm⁻¹), C=O stretch of the lactam (~1650-1680 cm⁻¹), N-O asymmetric and symmetric stretches of the nitro group (~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹).These characteristic vibrational frequencies correspond to the key functional groups in the molecule. The N-O stretching bands for aromatic nitro groups are typically strong.[5]
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio).Fragmentation patterns would likely involve the loss of small molecules such as CO, NO₂, and HCl.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 3-position is expected to be susceptible to nucleophilic substitution, providing a handle for further chemical modification. The nitro group can be reduced to an amino group, which can then be derivatized. The hydroxyl group can undergo O-alkylation or O-acylation.

This trifunctional nature makes this compound a potentially versatile building block in medicinal chemistry and materials science. Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, and this compound could serve as a scaffold for the development of novel therapeutic agents.

Experimental Protocols (General)

As no specific experimental protocols for this compound are available, the following are general methodologies for reactions that could be applied to this molecule.

General Protocol for Nucleophilic Aromatic Substitution of the Chloro Group:

  • Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

General Protocol for Reduction of the Nitro Group:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction mixture according to the reducing agent used. For SnCl₂, basify the solution and extract the product. For catalytic hydrogenation, filter off the catalyst.

  • Purify the resulting amino derivative by crystallization or column chromatography.

Conclusion

This compound is a chemical compound with potential for applications in synthetic and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate the chemical and biological characteristics of this molecule.

References

Spectroscopic Data of 3-Chloro-6-nitroisoquinolin-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-6-nitroisoquinolin-1-ol, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of this compound.

Executive Summary

Predicted Spectroscopic Data

Due to the absence of publicly available experimental data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0br s1HOH
~8.5 - 8.7d1HAr-H
~8.2 - 8.4dd1HAr-H
~7.8 - 8.0d1HAr-H
~7.0 - 7.2s1HAr-H

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160C=O
~148C-NO₂
~145Ar-C
~138Ar-C
~132Ar-C
~130C-Cl
~125Ar-CH
~122Ar-CH
~120Ar-CH
~105Ar-CH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
3100 - 3000MediumAr C-H stretch
~1680StrongC=O stretch (amide)
~1600, ~1480Medium-StrongAr C=C stretch
~1520, ~1340StrongN-O stretch (nitro group)
~850StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
224/226[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
194/196[M-NO]⁺
178/180[M-NO₂]⁺
150[M-NO₂-CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a 400 MHz (or higher) NMR spectrometer. The chemical shifts would be referenced to the residual solvent peak.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass range of 50-500 m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-chloro-6- nitroisoquinolin-1-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust framework of predicted data and standard methodologies for its acquisition and analysis. The information presented here will aid researchers in the positive identification and quality control of this important synthetic intermediate. It is recommended that researchers acquiring this compound perform their own spectroscopic analysis to confirm its identity and purity.

An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation of the Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol

Introduction

This technical guide addresses the biological activity of the novel heterocyclic compound, this compound. Currently, there is no publicly available data detailing the specific biological effects, mechanism of action, or quantitative activity metrics for this molecule. However, based on the well-documented activities of structurally related isoquinoline and quinoline derivatives, it is hypothesized that this compound may possess significant biological properties, particularly as an anticancer agent.

The isoquinoline scaffold is a prominent feature in numerous natural and synthetic compounds with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The presence of a chlorine atom and a nitro group on the isoquinoline core are substitutions known to modulate the biological activity of heterocyclic compounds, often enhancing their potency. This guide provides a comprehensive overview of the biological activities of related compounds and proposes a detailed experimental workflow to systematically investigate the potential of this compound as a therapeutic agent.

Biological Activities of Structurally Related Compounds

The broader family of quinoline and isoquinoline derivatives has been extensively studied, revealing a range of biological activities. Notably, many of these compounds exhibit potent antitumor effects by targeting key cellular processes.

  • Anticancer Activity: Numerous quinoline and isoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to have antiproliferative activity.[1] Similarly, novel quinoline-based dihydrazone derivatives have exhibited important antiproliferative activity against selected cancer cell lines with IC50 values ranging from 7.01 to 34.32 μM.[2] A series of methoxy-substituted biisoquinoline compounds have also been synthesized as potential chemotherapeutic agents for triple-negative breast cancers.

  • Enzyme Inhibition: A common mechanism of action for this class of compounds is the inhibition of critical enzymes involved in cell proliferation and survival.

    • Kinase Inhibition: Many isoquinoline derivatives have been identified as potent kinase inhibitors. For example, substituted pyrazolo[3,4-g]isoquinolines have been shown to inhibit Haspin kinase with IC50 values in the nanomolar range.[3][4] Substituted benzoisoquinolinones have also been evaluated as potent inhibitors of Chk1 kinase.[5] The inhibition of kinases, which are key regulators of cellular signaling pathways, is a well-established strategy in cancer therapy.

    • Topoisomerase Inhibition: Isoquinoline and quinoline scaffolds are also found in compounds that inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription. Ellipticine and its analogue isoellipticine, which are derived from isoquinolin-5-ol, have been reported to exhibit anticancer activity, possibly through the inhibition of topoisomerase II.[6] Newly synthesized pyrazolo[4,3-f]quinoline derivatives have also shown inhibitory activity against topoisomerase I/IIα.[1]

Quantitative Data for Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes the reported biological activity of various isoquinoline and quinoline derivatives.

Compound Class/DerivativeTarget/AssayCell Line(s)Activity (IC50)
Pyrazolo[3,4-g]isoquinolines (1b, 1c)Haspin Kinase-57 nM, 66 nM
Pyrazolo[3,4-g]isoquinoline (3a)Haspin Kinase-167 nM
Pyrazolo[3,4-g]isoquinoline (3a)CLK1 Kinase-101 nM
Ellipticine (1)MYLK4 Kinase-7.1 nM
Isoellipticine (2)MYLK4 Kinase-6.1 nM
Ellipticine (1)AntiproliferativeMV-4-11, MOLM-131.19 µM, 1.0 µM
Quinoline-based dihydrazone (3c)AntiproliferativeBGC-823, BEL-7402, MCF-7, A5497.01 - 34.32 µM
Chloro chalcone (3)AntiproliferativeMCF7, T47D, HeLa, WiDr0.8 µg/mL, 0.34 µg/mL, 4.78 µg/mL, 5.98 µg/mL
7-methyl-8-nitro-quinoline (C)CytotoxicityCaco-21.871 µM
8-nitro-7-quinolinecarbaldehyde (E)CytotoxicityCaco-20.535 µM

Proposed Experimental Workflow for Biological Activity Screening

The following is a proposed experimental workflow to systematically characterize the biological activity of this compound. This workflow is designed to first establish cytotoxic effects and then to elucidate potential mechanisms of action.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Downstream Analysis start This compound (Test Compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity Treat cells ic50 Determine IC50 Values (Multiple Cancer Cell Lines) cytotoxicity->ic50 Analyze dose-response pathway_decision Active in Cytotoxicity Screen? ic50->pathway_decision kinase_assay Kinase Inhibition Assay (e.g., Kinase-Glo®) pathway_decision->kinase_assay Yes topo_assay Topoisomerase Inhibition Assay (DNA Relaxation/Decatenation) pathway_decision->topo_assay Yes kinase_profiling Kinase Panel Profiling kinase_assay->kinase_profiling If positive topo_isoform Topo I vs. Topo II Specificity topo_assay->topo_isoform If positive apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) kinase_profiling->apoptosis topo_isoform->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot Analysis (Target Pathway Proteins) cell_cycle->western_blot

Caption: Proposed experimental workflow for screening the biological activity of this compound.

Detailed Experimental Protocols

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC3) and a non-cancerous cell line (e.g., MRC-5).

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Test compound (this compound) dissolved in DMSO.

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Objective: To determine if this compound inhibits the activity of specific protein kinases.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Purified recombinant kinase (e.g., Haspin, CLK1, or a panel of kinases).

  • Kinase substrate.

  • ATP.

  • Test compound.

  • White, opaque 96-well plates.

Procedure:

  • Prepare the kinase reaction buffer containing the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® reagent.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence compared to the vehicle control indicates kinase inhibition. Calculate the IC50 value for kinase inhibition.

Objective: To assess the inhibitory effect of this compound on human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα enzyme.

  • Kinetoplast DNA (kDNA).

  • Assay buffer (containing ATP).

  • Stop buffer/loading dye (containing SDS and proteinase K).

  • Agarose gel electrophoresis system.

  • Ethidium bromide or other DNA stain.

  • Test compound.

Procedure:

  • Set up the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.

  • Add human topoisomerase IIα to initiate the reaction. Etoposide can be used as a positive control.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop buffer/loading dye and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel, which fails to migrate into the gel.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates a potential signaling pathway that could be inhibited by this compound, based on the activities of related compounds.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Test_Compound 3-Chloro-6-nitro- isoquinolin-1-ol Test_Compound->RTK Potential Inhibition Test_Compound->PI3K Potential Inhibition

References

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinolin-1-one family. The presence of a chlorine atom, a nitro group, and a hydroxyl group (in its tautomeric form) on the isoquinoline scaffold suggests a potential for diverse chemical reactivity and significant biological activity. Nitro-containing heterocyclic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The isoquinoline core is also a key structural motif in many biologically active natural products and synthetic drugs.[4][5] This guide provides a theoretical overview of the synthesis, potential properties, and biological applications of this compound.

Physicochemical and Predicted Biological Properties

The exact physicochemical properties of this compound have not been experimentally determined. However, based on its structure and comparison with related compounds, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₉H₅ClN₂O₃
Molecular Weight 224.60 g/mol
Appearance Likely a yellow to orange crystalline solid
Melting Point Estimated >200 °C (decomposition may occur)
Boiling Point Not applicable (likely decomposes)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF
pKa Estimated acidic pKa for the N-H proton (lactam) and potentially a second pKa related to the nitro group's influence.

Table 2: Hypothetical Biological Activity Profile

Activity TypePredicted Potency (IC₅₀/MIC)Target Pathway
Antimicrobial 1-50 µMBacterial DNA gyrase, Nitroreductase-mediated activation
Anticancer 0.5-20 µMTopoisomerase I/II inhibition, Kinase inhibition
Anti-inflammatory 5-100 µMCOX-2/LOX inhibition, NF-κB signaling

Hypothetical Synthesis

A plausible synthetic route to this compound can be envisioned starting from a substituted homophthalic acid or a related precursor, followed by cyclization, chlorination, and nitration. The following multi-step synthesis is a viable approach.

Synthesis_Workflow A 2-Methyl-4-nitrobenzoic acid B 2-(Carboxymethyl)-4-nitrobenzoic acid A->B Side-chain functionalization C 6-Nitroisochroman-1,3-dione B->C Dehydration/Cyclization D 2-Carbamoyl-6-nitro-2H-isoquinoline-1-one C->D Ammonolysis E 6-Nitroisoquinoline-1,3(2H,4H)-dione D->E Hofmann Rearrangement F 3-Chloro-6-nitroisoquinolin-1(2H)-one E->F Chlorination Antimicrobial_Pathway A This compound B Bacterial Nitroreductase A->B Enters bacterial cell C Reactive Nitroso/Hydroxylamino Intermediates B->C Reduction of nitro group D DNA Damage C->D E Oxidative Stress C->E F Bacterial Cell Death D->F E->F Anticancer_Pathway A This compound B Topoisomerase I/II A->B Inhibition C Protein Kinases (e.g., EGFR, VEGFR) A->C Inhibition D DNA Replication/Repair Inhibition B->D E Signal Transduction Inhibition C->E F Apoptosis D->F E->F

References

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of over 2,500 naturally occurring alkaloids and a vast number of synthetic compounds with significant pharmacological activity.[1] As a benzopyridine, consisting of a benzene ring fused to a pyridine ring, its unique electronic and structural properties have made it a cornerstone in medicinal chemistry and drug development.[2] Its derivatives are utilized as anesthetics, antihypertensives, vasodilators, and antimicrobial agents, among other therapeutic applications.[3] This technical guide provides an in-depth exploration of the discovery of isoquinoline, the elucidation of its structure, and the seminal synthetic methodologies that enabled its widespread study and application.

Discovery and Isolation

The history of isoquinoline begins in the late 19th century, a period of intense investigation into the chemical constituents of coal tar. In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden successfully isolated a new basic, nitrogen-containing compound from this complex mixture.[2] They named it "isoquinoline" due to its isomeric relationship with quinoline, which had been discovered decades earlier. Their method relied on the fractional crystallization of the acid sulfate salt of the basic fraction of coal tar.[3]

A significant improvement in the isolation process was developed in 1914 by Weissgerber. This enhanced method exploited the difference in basicity between quinoline and isoquinoline, allowing for a more efficient selective extraction from coal tar, followed by isolation via fractional crystallization of the acid sulfate.[2]

Structural Elucidation

Early chemical investigations established the molecular formula of isoquinoline as C₉H₇N. Like its isomer quinoline, it was found to be a tertiary amine. The key to deciphering its structure came from oxidative degradation studies. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded a mixture of two identifiable products: phthalic acid and 3,4-pyridinedicarboxylic acid (cinchomeronic acid).

The formation of phthalic acid indicated the presence of an unsubstituted benzene ring, while the formation of cinchomeronic acid pointed to a pyridine ring fused at the 3 and 4 positions. This evidence was crucial in correctly deducing that isoquinoline consists of a benzene ring fused to a pyridine ring at the [c] face (the β- and γ-positions).

Foundational Synthetic Methodologies

The isolation of isoquinoline spurred the development of synthetic routes to access its core structure and derivatives. Three historical reactions form the foundation of isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is one of the most versatile and widely employed methods for synthesizing the isoquinoline ring system.[4][5][6] It involves the intramolecular cyclization of a β-phenylethylamide via electrophilic aromatic substitution, driven by a dehydrating agent or Lewis acid.[7][8] The initial product is a 3,4-dihydroisoquinoline, which can then be dehydrogenated (oxidized) to the corresponding aromatic isoquinoline.[9]

Experimental Workflow: Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow Start β-Phenylethylamine Acylation Acylation (e.g., Acetyl Chloride) Start->Acylation Reactant Amide N-acyl-β- phenylethylamine Acylation->Amide Forms Cyclization Cyclodehydration (e.g., POCl₃, Heat) Amide->Cyclization Reactant Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Forms Dehydrogenation Dehydrogenation (e.g., Pd/C) Dihydroisoquinoline->Dehydrogenation Reactant Product 1-Substituted Isoquinoline Dehydrogenation->Product Forms

Caption: General experimental workflow for the Bischler-Napieralski synthesis of isoquinolines.

The Pictet-Spengler Reaction (1911)

In 1911, Amé Pictet and Theodor Spengler reported a reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure, to yield a tetrahydroisoquinoline.[10][11][12] The reaction is typically catalyzed by a protic or Lewis acid and is driven by the formation of an electrophilic iminium ion intermediate that undergoes intramolecular attack by the electron-rich aromatic ring.[11] This reaction is of immense biological significance as it proceeds under physiological conditions for activated aromatic systems and is the basis for the biosynthesis of numerous isoquinoline alkaloids.

Quantitative Data from Key Syntheses

Obtaining precise quantitative data from the original 19th and early 20th-century publications is challenging. The table below summarizes representative yields for the foundational isoquinoline syntheses, drawing from later, well-documented examples that utilize these classical methods.

Reaction NameStarting MaterialsKey ReagentsProductYield (%)Reference
Bischler-Napieralski N-[2-(3,4-dimethoxyphenyl)ethyl]acetamidePOCl₃6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline85%[6]
Bischler-Napieralski N-acyl-β-phenylethylaminePOCl₃1-methylisoquinoline85%[6]
Pictet-Spengler Tryptamine, AldehydeChiral Brønsted AcidTetrahydro-β-carboline23-95%[13]
Pictet-Spengler D-tryptophan methyl ester HCl, 2,3-butadioneMethanol, HeatTetrahydro-β-carboline derivative37%[14]

Experimental Protocols for Key Syntheses

The following are generalized, representative protocols for the Bischler-Napieralski and Pictet-Spengler reactions, reflecting modern laboratory practices for these classical transformations.

Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
  • Amide Formation: To a solution of the appropriate β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine, 1.2 eq). The solution is cooled in an ice bath, and the desired acyl chloride or anhydride (1.1 eq) is added dropwise. The reaction is stirred and allowed to warm to room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide, which may be purified by recrystallization or chromatography.

  • Cyclodehydration: The purified N-acyl-β-phenylethylamine (1.0 eq) is dissolved in an anhydrous solvent such as toluene or acetonitrile. A dehydrating agent, most commonly phosphorus oxychloride (POCl₃, 2-4 eq), is added cautiously.[7]

  • Reaction: The mixture is heated to reflux (typically 80-110 °C) for a period of 1 to 4 hours, or until the starting material is consumed (monitored by TLC).[7]

  • Workup: The reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are carefully removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by basification with a concentrated aqueous ammonium hydroxide or sodium hydroxide solution to a pH > 10.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 3,4-dihydroisoquinoline is purified by column chromatography or recrystallization.

Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
  • Reactant Dissolution: The β-arylethylamine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, toluene, or water).

  • Addition of Carbonyl and Acid: The aldehyde or ketone (1.0-1.2 eq) is added to the solution. An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is then added.[11] For highly activated aromatic rings, the reaction can proceed under milder, near-neutral conditions.[13]

  • Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the aromatic substrate. Reaction times can vary from a few hours to several days. Progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is redissolved in water and basified with an appropriate base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The crude tetrahydroisoquinoline product is then purified via column chromatography or recrystallization to yield the final product.

Biological Significance and Key Signaling Pathways

Isoquinoline alkaloids exhibit a remarkable range of biological activities, largely due to their ability to interact with various enzymes and receptors. Two prominent examples are papaverine and berberine. Papaverine, an alkaloid from the opium poppy, acts as a non-specific phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and vasodilation.[15] Berberine, found in plants of the Berberis genus, exerts beneficial metabolic effects, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Signaling Pathway: Berberine Activation of AMPK

Berberine's metabolic effects are largely attributed to its activation of the AMPK signaling pathway. This activation can occur through the inhibition of mitochondrial respiratory complex I, which increases the cellular AMP/ATP ratio.[6] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) while switching off anabolic pathways that consume ATP (like lipogenesis and protein synthesis).

Berberine_AMPK_Pathway Berberine Berberine Mitochondria Mitochondrial Respiratory Complex I Berberine->Mitochondria Inhibits AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK (Energy Sensor) AMP_ATP->AMPK Activates GlucoseUptake ↑ Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake Promotes FattyAcidOx ↑ Fatty Acid Oxidation AMPK->FattyAcidOx Promotes mTOR mTOR Pathway AMPK->mTOR Inhibits Lipogenesis ↓ Lipogenesis & Cholesterol Synthesis AMPK->Lipogenesis Inhibits Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits ProteinSynth ↓ Protein Synthesis mTOR->ProteinSynth Regulates

Caption: Simplified signaling pathway of Berberine-mediated AMPK activation and its metabolic effects.

Conclusion

From its initial discovery in coal tar to its status as a fundamental scaffold in modern pharmacology, the isoquinoline core has had a profound impact on chemical and biomedical sciences. The pioneering synthetic work of Bischler, Napieralski, Pictet, and Spengler provided the crucial tools to explore this chemical space, leading to the discovery of thousands of derivatives with diverse biological functions. A deep understanding of this history and the foundational synthetic methodologies remains essential for today's researchers working on the design and development of novel isoquinoline-based therapeutic agents.

References

Potential Research Applications of Nitroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a nitro group onto the isoquinoline ring system can profoundly influence the molecule's electronic properties, reactivity, and biological profile. This strategic functionalization has unlocked a diverse range of potential research applications for nitroisoquinolines, particularly in the fields of oncology, neuroprotection, and infectious diseases. This in-depth technical guide explores the core research applications of nitroisoquinolines, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

Anticancer Activity

Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents, with their primary mechanism of action often centered on the inhibition of key enzymes involved in DNA replication and repair.

Topoisomerase I Inhibition

A significant body of research has focused on nitrated indenoisoquinolines as potent inhibitors of human topoisomerase I (Top1).[1][2] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells. The nitro group on the isoquinoline ring has been shown to significantly enhance the Top1 inhibitory activity of these compounds.[1]

Quantitative Data: Anticancer and Topoisomerase I Inhibitory Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10[3]
Nitrated IndenoisoquinolinesVariousLow nanomolar to micromolar range[2]
Copper(II) indenoisoquinoline complex (WN198)MDA-MB-2310.37 ± 0.04[4]
PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is another critical enzyme in the DNA damage response pathway. PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Some nitroisoquinoline derivatives are being investigated as potential PARP inhibitors. While extensive quantitative data for nitroisoquinolines specifically is still emerging, the broader class of isoquinoline-based compounds has shown promise in this area.

Quantitative Data: PARP Inhibition

Compound ClassEnzymeIC50 (nM)Reference
Olaparib (Reference PARP inhibitor)PARP11-5[5]
Veliparib (Reference PARP inhibitor)PARP1/25.2/2.9[5]
Novel Quinazolinone DerivativesPARP-12,300 - 23,500[1]
Modulation of Hypoxia-Inducible Factor (HIF-1) Signaling

The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which activates the transcription factor HIF-1. HIF-1 promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, contributing to tumor progression and resistance to therapy. Indenoisoquinoline derivatives have been shown to suppress angiogenesis by affecting the HIF-1 signaling pathway.[3]

Neuroprotective Effects

While research into the neuroprotective properties of nitroisoquinolines is less extensive than in oncology, preliminary studies on related quinoline and isoquinoline alkaloids suggest potential therapeutic avenues. Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of some quinoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress-induced cell death.[6]

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism. Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated antibacterial and antifungal activity.

Quantitative Data: Antimicrobial Activity

Compound ClassMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline derivatives (including nitroxoline)Aeromonas hydrophila5.26[1]
Alkynyl isoquinolinesStaphylococcus aureus (MRSA)4-8
Tricyclic Isoquinoline DerivativesStaphylococcus aureus16-32[7]

Anti-arrhythmic Potential

Early studies have explored the anti-arrhythmic properties of isoquinoline derivatives. While specific data on nitroisoquinolines is limited, the general isoquinoline scaffold has been investigated for its potential to modulate cardiac ion channels. A rapid screening procedure in mice using chloroform-induced arrhythmia has been used to evaluate the anti-arrhythmic activity of such compounds.[3][8]

Experimental Protocols

Synthesis of a 3-Nitroindenoisoquinoline Precursor

This protocol describes a general approach to the synthesis of a key intermediate for 3-nitroindenoisoquinolines.

Scheme 1: Synthesis of a 3-Nitroindenoisoquinoline Precursor

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Condensation cluster_step3 Step 3: Lactam Formation A Indanone B 3-Nitroindanone A->B HNO3, H2SO4 C 3-Nitroindanone E Indenobenzopyran C->E NaOMe, MeOH D Phthalide D->E NaOMe, MeOH F Indenobenzopyran H 3-Nitroindenoisoquinoline F->H Heat G Amine (R-NH2) G->H Heat

Caption: General synthetic route to 3-nitroindenoisoquinolines.

Procedure:

  • Nitration of Indanone: To a cooled solution of indanone in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated 3-nitroindanone is filtered, washed with water, and dried.

  • Condensation with Phthalide: The 3-nitroindanone and a substituted phthalide are dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is refluxed for several hours. After cooling, the reaction is acidified, and the precipitated indenobenzopyran intermediate is collected.[9]

  • Lactam Formation: The indenobenzopyran is heated with a primary amine (R-NH2), either neat or in a high-boiling solvent, to yield the final 3-nitroindenoisoquinoline.[9]

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of nitroisoquinoline compounds on cancer cell lines.[1][2][3]

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of nitroisoquinoline B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT cell viability assay.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the nitroisoquinoline compound.

  • After an incubation period (typically 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • The absorbance is proportional to the number of viable cells, and the half-maximal inhibitory concentration (IC50) is calculated.

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of nitroisoquinoline derivatives to inhibit Top1 activity.

Procedure:

  • A supercoiled plasmid DNA substrate is incubated with human Top1 enzyme in the presence or absence of the nitroisoquinoline inhibitor.

  • The reaction mixture is incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.

  • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • In the absence of an inhibitor, Top1 will convert the supercoiled DNA into relaxed topoisomers.

  • An effective Top1 inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.

Signaling Pathway Modulation

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some isoquinoline derivatives have been shown to inhibit this pathway.[10]

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibits translation when unphosphorylated Nitroisoquinoline Nitroisoquinoline Nitroisoquinoline->PI3K inhibits Nitroisoquinoline->Akt inhibits Nitroisoquinoline->mTORC1 inhibits G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD hydroxylation Proteasome Proteasome HIF1a_N->Proteasome degradation VHL VHL PHD->VHL recruits VHL->HIF1a_N ubiquitination HIF1a_H HIF-1α (stabilized) HIF1 HIF-1 Complex HIF1a_H->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (in DNA) HIF1->HRE binds to TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes activates Angiogenesis Angiogenesis TargetGenes->Angiogenesis Indenoisoquinoline Indenoisoquinoline (Top1 Inhibitor) Indenoisoquinoline->HIF1a_H inhibits accumulation

References

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the isoquinoline scaffold is a prominent feature in numerous bioactive compounds, specific experimental data and detailed synthetic protocols for 3-chloro-6-nitroisoquinolin-1-ol are not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on closely related analogs and established principles in medicinal chemistry to infer potential synthetic routes, biological activities, and mechanisms of action.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural motif is found in many natural alkaloids and synthetic molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The presence of chloro and nitro substituents on the isoquinoline core, as in the case of this compound, offers intriguing possibilities for developing targeted therapeutic agents. The electron-withdrawing nature of these groups can influence the molecule's reactivity and its interactions with biological targets, making this scaffold a person of interest for medicinal chemists.

This technical guide aims to provide researchers and drug development professionals with a detailed understanding of this compound derivatives and analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation.

Synthetic Strategies

The synthesis of substituted isoquinolin-1-ones can be achieved through various established methods. A plausible synthetic route to this compound could involve a multi-step process starting from a substituted phenylacetic acid derivative.

A generalized synthetic workflow is proposed below:

G A Substituted Phenylacetic Acid B Amidation A->B C Cyclization (e.g., Bischler-Napieralski) B->C D 6-Nitroisoquinolin-1-ol C->D E Chlorination D->E F This compound E->F G Derivatization/Analog Synthesis F->G

Figure 1: Proposed synthetic workflow for this compound and its analogs.

Experimental Protocol: Synthesis of a Substituted Isoquinolin-1-one Analog

The following is a representative protocol for the synthesis of a substituted isoquinolin-1-one, which can be adapted for the synthesis of this compound. This protocol is based on established methodologies for similar heterocyclic systems.

Step 1: Amidation of a Phenylacetic Acid Derivative

  • To a solution of 4-nitro-2-(carboxymethyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of an appropriate amine (e.g., benzylamine, 1.1 equivalents) and triethylamine (1.5 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the amide from Step 1 in a suitable solvent like toluene or acetonitrile.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (2-5 equivalents).

  • Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclized isoquinoline derivative.

Step 3: Chlorination

  • To a solution of the 6-nitroisoquinolin-1-ol (1 equivalent) in a suitable solvent like phosphorus oxychloride (POCl₃), add a catalytic amount of DMF.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Activity of Related Analogs

The following table summarizes the cytotoxic activities of some chloro and nitro-substituted quinoline and isoquinoline derivatives against various cancer cell lines.

Compound IDStructureCell LineIC₅₀ (µM)Reference
1 N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-aminep70S6Kβ0.85[1]
2 Quinoline-based dihydrazone derivative 3b MCF-77.016[2]
3 Quinoline-based dihydrazone derivative 3c MCF-77.05[2]
4 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[3][4][5]triazolo[4,3-c] quinazolineHeLa< 4 µg/ml[6]
5 6-Aryl-2-styrylquinazolin-4(3H)-one 6f MCF-72.35[7]
Kinase Inhibitory Activity

Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The general mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

G cluster_0 Kinase Inhibition by Isoquinoline Derivative Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated_Substrate Phosphorylation No_Reaction Inhibition of Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Isoquinoline Derivative Inhibitor->Kinase

Figure 2: General mechanism of kinase inhibition by isoquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR observations can be inferred:

  • Substitution at Position 3: The 3-chloro group can serve as a leaving group for nucleophilic substitution, allowing for the introduction of various side chains to explore the chemical space and optimize binding to the target protein.

  • Nitro Group at Position 6: The electron-withdrawing nitro group can influence the electronic properties of the isoquinoline ring system and may be involved in hydrogen bonding interactions with the target protein.

  • Hydroxyl Group at Position 1: The hydroxyl group can tautomerize to the corresponding isoquinolin-1(2H)-one. This group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to kinase active sites.

Key Signaling Pathways

Isoquinoline-based kinase inhibitors are known to target several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 3: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

MAPK_ERK GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor Isoquinoline Inhibitor Inhibitor->Raf Inhibitor->MEK

Figure 4: The MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase of interest in the kinase buffer.

    • Prepare a solution of the kinase-specific substrate (peptide or protein) and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

While direct experimental data on this compound is limited in the current literature, the analysis of its structural features and the extensive research on related isoquinoline and quinoline derivatives provide a strong foundation for its potential as a valuable scaffold in drug discovery. The presence of reactive sites and electron-withdrawing groups suggests that this core can be readily functionalized to generate a library of analogs with diverse pharmacological profiles. The likely targets for such compounds include protein kinases within key oncogenic signaling pathways. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this promising class of molecules. Further investigation into the synthesis, SAR, and mechanism of action of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Synthesis Protocol for 3-Chloro-6-nitroisoquinolin-1-ol: A Proposed Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for 3-Chloro-6-nitroisoquinolin-1-ol, a substituted isoquinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a specific, detailed synthesis protocol in publicly accessible scientific literature, this application note provides a theoretical multi-step synthesis based on established chemical transformations for related isoquinoline structures. The proposed route begins with the nitration of a commercially available starting material, followed by cyclization to form the isoquinolinone core, and subsequent chlorination. This document is intended for an audience of trained organic chemists in a research and development setting. Note: This protocol is theoretical and has not been experimentally validated. All procedures should be performed with appropriate safety precautions in a controlled laboratory environment.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities make them attractive scaffolds for drug discovery programs. This compound (CAS 1416714-03-8) is a functionalized isoquinolinone with potential as a key intermediate for the synthesis of more complex molecules. The presence of a chloro group at the 3-position, a nitro group at the 6-position, and a hydroxyl group at the 1-position (existing in tautomeric equilibrium with the isoquinolinone form) provides multiple points for further chemical modification.

This document details a proposed synthetic strategy, including reaction schemes, step-by-step experimental procedures, and required reagents.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a three-step sequence starting from methyl 2-methylbenzoate. The pathway is illustrated below:

  • Nitration: Introduction of a nitro group at the position para to the methyl group of methyl 2-methylbenzoate.

  • Cyclization/Oxidation: Conversion of the resulting methyl 2-methyl-5-nitrobenzoate into 6-nitroisoquinoline-1,3-diol. This step is a conceptual adaptation of known methods for isoquinolinone synthesis.

  • Chlorination: Selective chlorination at the 3-position to yield the final product.

// Nodes for reactants and products start [label="Methyl 2-methylbenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; step1_prod [label="Methyl 2-methyl-5-nitrobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2_prod [label="6-Nitroisoquinoline-1,3-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; final_prod [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for reagents reagent1 [label="HNO₃, H₂SO₄", shape=plaintext, fontcolor="#34A853"]; reagent2 [label="1. NBS, AIBN\n2. KCN\n3. H₂O₂, NaOH", shape=plaintext, fontcolor="#34A853"]; reagent3 [label="POCl₃", shape=plaintext, fontcolor="#34A853"];

// Edges connecting the steps start -> reagent1 [arrowhead=none, style=invis]; reagent1 -> step1_prod [label=" Step 1:\nNitration ", style=solid, color="#4285F4"]; step1_prod -> reagent2 [arrowhead=none, style=invis]; reagent2 -> step2_prod [label=" Step 2:\nCyclization ", style=solid, color="#4285F4"]; step2_prod -> reagent3 [arrowhead=none, style=invis]; reagent3 -> final_prod [label=" Step 3:\nChlorination ", style=solid, color="#4285F4"]; } dot Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Materials and Reagents

ReagentSupplierPurity
Methyl 2-methylbenzoateSigma-Aldrich99%
Nitric Acid (70%)Fisher ScientificACS Grade
Sulfuric Acid (98%)Fisher ScientificACS Grade
N-Bromosuccinimide (NBS)Acros Organics99%
Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%
Potassium Cyanide (KCN)Sigma-Aldrich≥97%
Hydrogen Peroxide (30%)Fisher ScientificCertified ACS
Sodium HydroxideFisher ScientificACS Grade
Phosphorus Oxychloride (POCl₃)Sigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Step 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methyl 2-methylbenzoate (15.0 g, 0.1 mol). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated sulfuric acid (30 mL) and concentrated nitric acid (10 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford methyl 2-methyl-5-nitrobenzoate as a pale yellow solid.

Step 2: Synthesis of 6-Nitroisoquinoline-1,3-diol

This step is a conceptual adaptation based on the synthesis of isoquinolinones from 2-cyanomethylbenzoates and would require significant experimental optimization.

  • Benzylic Bromination: To a solution of methyl 2-methyl-5-nitrobenzoate (9.75 g, 0.05 mol) in carbon tetrachloride (100 mL), add N-Bromosuccinimide (NBS) (9.78 g, 0.055 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.082 g, 0.5 mmol).

  • Reaction: Reflux the mixture under illumination with a 250W lamp for 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure to yield crude methyl 2-(bromomethyl)-5-nitrobenzoate.

  • Cyanation: Dissolve the crude brominated product in acetone (100 mL) and add a solution of potassium cyanide (3.58 g, 0.055 mol) in water (20 mL). Stir the mixture at room temperature for 6 hours.

  • Isolation: Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 2-(cyanomethyl)-5-nitrobenzoate.

  • Reductive Cyclization: Dissolve the crude cyanomethyl compound in ethanol (100 mL). Add 30% hydrogen peroxide (20 mL) followed by a 2M solution of sodium hydroxide, maintaining the pH between 8 and 9. Heat the mixture at 50 °C for 3 hours.

  • Purification: After cooling, acidify the reaction mixture with 2M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield 6-nitroisoquinoline-1,3-diol.

Step 3: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, place 6-nitroisoquinoline-1,3-diol (4.12 g, 0.02 mol) and add phosphorus oxychloride (POCl₃) (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.

  • Isolation and Purification: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold sodium bicarbonate solution to neutralize any remaining acid. Dry the crude product under vacuum. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Data Summary

The following table presents expected and literature data where available. Experimental results from the proposed protocol would need to be determined.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
Methyl 2-methyl-5-nitrobenzoateC₉H₉NO₄195.1780-90Pale yellow solid
6-Nitroisoquinoline-1,3-diolC₉H₆N₂O₄206.1640-50 (over 3 steps)Solid
This compoundC₉H₅ClN₂O₃224.6060-70Solid

Safety Precautions

This synthesis involves the use of hazardous and corrosive reagents including concentrated acids, potassium cyanide, and phosphorus oxychloride.

  • Nitrating mixture: Highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Potassium Cyanide (KCN): Highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas. Have a cyanide antidote kit available.

  • Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

All steps should be carried out by trained personnel in a well-ventilated chemical fume hood.

Conclusion

This document provides a theoretical, multi-step synthesis for this compound. The proposed route employs standard organic chemistry transformations. It is crucial to emphasize that this protocol requires experimental validation and optimization. Researchers undertaking this synthesis should proceed with caution and adhere to all laboratory safety guidelines. The successful synthesis of this compound will provide a valuable intermediate for the development of novel isoquinoline-based compounds for various applications in drug discovery.

Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloro group at the 3-position, a nitro group at the 6-position, and a hydroxyl group at the 1-position (which likely exists in tautomeric equilibrium with the corresponding isoquinolinone), offers multiple sites for functionalization. This allows for the synthesis of a diverse range of substituted isoquinoline and isoquinolinone derivatives, which are prevalent scaffolds in numerous biologically active compounds.

Key Synthetic Applications

The primary reactive site for derivatization on the this compound scaffold is the carbon-chlorine bond at the 3-position. This bond is amenable to several powerful bond-forming reactions, enabling the introduction of a variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, two of the most relevant transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the isoquinoline core and various aryl or vinyl groups.[1][2] This is achieved by coupling the chloro-substituted isoquinoline with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminoisoquinolinone derivatives.[5] The reaction involves the coupling of the chloro-substituted isoquinoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Boronic Acid / Amine - Palladium Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Purge Purge with Inert Gas (e.g., Argon or Nitrogen) Solvent->Purge Heat Heat to Reaction Temperature Purge->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify G cluster_factors Key Factors SNAr Nucleophilic Aromatic Substitution (SNAr) EWG Electron-Withdrawing Groups (e.g., -NO2) SNAr->EWG Activated by LG Leaving Group (e.g., -Cl) SNAr->LG Requires Good Nu Nucleophile Strength SNAr->Nu Driven by G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Synthesized Isoquinolinone Derivative Inhibitor->PDK1 Inhibits

References

Application Notes and Protocols: 3-Chloro-6-nitroisoquinolin-1-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound that holds significant potential as a versatile chemical intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a reactive chlorine atom, a reducible nitro group, and a hydroxyl group, allows for diverse functionalization, making it an attractive scaffold for drug discovery and development. The isoquinoline core is a common motif in many natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel chemical entities.

Key Applications

The strategic placement of reactive sites on the this compound scaffold allows for a variety of chemical transformations, leading to the generation of diverse compound libraries. The primary applications of this intermediate include:

  • Synthesis of Kinase Inhibitors: The isoquinolin-1-one core is a recognized pharmacophore in numerous kinase inhibitors. The chloro and nitro groups can be elaborated to introduce functionalities that interact with the ATP-binding site or allosteric pockets of various kinases.

  • Development of Novel Heterocyclic Systems: The reactive nature of the molecule allows for its use in the construction of more complex, fused heterocyclic systems with potential therapeutic applications.

  • Preparation of Substituted Aminoisoquinolines: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. These are based on established synthetic methodologies for similar heterocyclic systems and may require optimization for this specific substrate.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the substitution of the chlorine atom at the C3 position with a primary or secondary amine. This reaction is fundamental for introducing diverse side chains.

Reaction Scheme:

G cluster_0 Nucleophilic Aromatic Substitution A This compound C 3-(Dialkylamino)-6-nitroisoquinolin-1-ol A->C Base, Solvent, Heat B Amine (R1R2NH) B->C

Caption: General scheme for SNAr reaction.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq).

  • Add the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent.

  • Add the amine (1.2-1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data (Hypothetical):

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK2CO3DMF100685
2AnilineCs2CO3DMSO1201278
3PiperidineDBUNMP90892
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the C3-chloro position with a boronic acid or ester, enabling the formation of a carbon-carbon bond.

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling A This compound C 3-Aryl/Heteroaryl-6-nitroisoquinolin-1-ol A->C Pd Catalyst, Base, Solvent, Heat B Aryl/Heteroaryl Boronic Acid B->C

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, CsF) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Representative Quantitative Data (Hypothetical):

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O901288
24-Methoxyphenylboronic acidPdCl2(dppf)Na2CO3Toluene/EtOH/H2O1001091
3Pyridine-3-boronic acidPd(PPh3)4CsFDioxane/H2O951675
Protocol 3: Reduction of the Nitro Group

This protocol details the reduction of the 6-nitro group to a 6-amino group, a key transformation for further functionalization.

Reaction Scheme:

G cluster_2 Nitro Group Reduction A 3-Substituted-6-nitroisoquinolin-1-ol B 3-Substituted-6-aminoisoquinolin-1-ol A->B Reducing Agent, Solvent

Caption: General scheme for nitro group reduction.

Materials:

  • 3-Substituted-6-nitroisoquinolin-1-ol derivative

  • Reducing agent (e.g., SnCl2·2H2O, Fe/HCl, H2 with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)

Procedure (using SnCl2·2H2O):

  • Dissolve the 3-substituted-6-nitroisoquinolin-1-ol (1.0 eq) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) in portions.

  • Heat the reaction mixture to reflux (60-80 °C) and monitor by TLC.

  • After completion, cool the reaction and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Filter the resulting suspension through celite to remove tin salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • The crude amino derivative can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Representative Quantitative Data (Hypothetical):

EntrySubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)
13-Morpholino-6-nitroisoquinolin-1-olSnCl2·2H2OEthanol78495
23-Phenyl-6-nitroisoquinolin-1-olFe/HClAcetic Acid90689
3This compoundH2, Pd/CEthyl AcetateRT1298

Application in Kinase Inhibitor Screening

Derivatives of this compound are promising candidates for kinase inhibitors. The general workflow for screening these compounds is outlined below.

Experimental Workflow for Kinase Inhibitor Screening:

G cluster_workflow Kinase Inhibitor Screening Workflow A Synthesize Library of 3-Substituted-6-aminoisoquinolin-1-ol Derivatives B Primary Kinase Assay (e.g., against a panel of kinases) A->B Compound Library C Determine IC50 Values for Active Compounds B->C Identify 'Hits' D Secondary Assays (e.g., cell-based assays) C->D Potent Compounds E Lead Optimization (SAR studies) D->E Confirmed 'Hits' F In vivo Efficacy and Toxicity Studies D->F Lead Candidates E->A Iterative Design

Caption: Workflow for kinase inhibitor screening.

Protocol 4: General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized isoquinolin-1-ol derivatives (dissolved in DMSO)

  • Target kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of a 384-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Representative Quantitative Data (Hypothetical IC50 Values):

CompoundTarget KinaseIC50 (nM)
Derivative 1Kinase A50
Derivative 2Kinase A120
Derivative 3Kinase B25

Hypothetical Signaling Pathway

Derivatives of this compound could potentially target kinases involved in cancer cell proliferation and survival, such as those in the MAPK/ERK or PI3K/Akt pathways.

Hypothetical MAPK/ERK Signaling Pathway Targeted by an Isoquinolin-1-ol Derivative:

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Isoquinolin-1-ol Derivative Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly for the development of kinase inhibitors. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic potential of this intermediate. The diverse functionalization possibilities, coupled with the established importance of the isoquinoline scaffold in medicinal chemistry, make this compound a compelling starting point for the discovery of new therapeutic agents. It is important to reiterate that the provided protocols are illustrative and will likely require optimization for specific substrates and desired outcomes.

Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the novel compound 3-Chloro-6-nitroisoquinolin-1-ol. Based on the chemical scaffold of isoquinoline, which is prevalent in many biologically active compounds, we hypothesize that this molecule may exhibit potent antibacterial and anticancer activities. The following sections detail the experimental setups to explore these potential applications.

Application 1: Antibacterial Activity Screening

Isoquinoline derivatives have been widely reported to possess antibacterial properties. We propose that this compound may act as an inhibitor of bacterial growth. The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) against common bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details a broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of bacteria.[1][2][3][4]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Assay Performance:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound.

    • Include a positive control (ciprofloxacin) and a negative control (MHB with DMSO, no compound).

    • Also, include a sterility control (MHB only) and a growth control (MHB with inoculum and DMSO).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

    • Optionally, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in absorbance compared to the growth control.

Hypothetical Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1664
Ciprofloxacin (Control)10.5

Application 2: Anticancer Activity and Kinase Inhibition

The isoquinoline core is a common feature in many kinase inhibitors used in cancer therapy. We hypothesize that this compound may function as an inhibitor of a key signaling pathway in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6][7][8][9]

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A MTT Cytotoxicity Assay B In Vitro Kinase Assay A->B Determine IC50 C Western Blot Analysis B->C Confirm Target Inhibition

Caption: Workflow for evaluating the anticancer properties of this compound.

Experimental Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the concentration of this compound that inhibits 50% of cancer cell growth (IC50).[10][11][12][13]

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on a specific kinase, such as EGFR.[14][15][16][17][18]

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and various concentrations of this compound in the kinase assay buffer.

    • Include a positive control (known EGFR inhibitor like Gefitinib) and a no-inhibitor control.

  • Initiation of Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction and measure the amount of ADP produced using a detection kit (e.g., ADP-Glo™). This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the produced ADP back to ATP and measure it via a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Hypothetical Data Presentation
CompoundA549 Cell Viability IC50 (µM)EGFR Kinase Inhibition IC50 (nM)
This compound5.2150
Gefitinib (Control)0.830

Signaling Pathway Diagram: EGFR Signaling

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Binds Inhibitor 3-Chloro-6-nitro- isoquinolin-1-ol Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocol 3: Western Blot Analysis

This protocol is used to confirm the inhibition of EGFR signaling in cells treated with this compound by measuring the phosphorylation status of EGFR and downstream proteins like Akt.[19][20][21]

Materials:

  • A549 cells

  • This compound

  • EGF

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture A549 cells and treat with this compound at its IC50 concentration for a specified time.

    • Stimulate the cells with EGF for a short period (e.g., 15 minutes) before harvesting.

    • Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-EGFR/EGFR and p-Akt/Akt ratios in treated cells compared to the EGF-stimulated control would confirm the inhibitory effect of the compound.

References

Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinoline class of molecules. While specific detailed research on the direct medicinal chemistry applications of this compound is not extensively available in publicly accessible literature, its structural motifs—a chlorinated isoquinoline core with a nitro group—suggest its potential as a valuable intermediate and pharmacophore in drug discovery. The presence of chlorine, a common halogen in pharmaceuticals, and the nitro group, a versatile functional group for further chemical modification, make it an intriguing starting point for the synthesis of novel bioactive compounds.[1]

This document provides a generalized framework for researchers interested in exploring the potential of this compound. The protocols and applications described are based on established methodologies for similar chloro- and nitro-substituted heterocyclic compounds and serve as a guide for initiating research programs.

Potential Therapeutic Applications

Based on the known biological activities of related isoquinoline and quinoline derivatives, this compound could serve as a scaffold for developing agents with a range of therapeutic effects. The 4-aminoquinazoline scaffold, for instance, is recognized as a privileged structure in medicinal chemistry with applications in cancer, viral infections, and parasitic diseases.[2] Similarly, chloro-containing heterocyclic compounds have shown promise as antibacterial, anti-inflammatory, and enzyme inhibitory agents.[3]

Potential areas of investigation for derivatives of this compound include:

  • Enzyme Inhibitors: The core structure could be modified to target various enzymes, such as kinases or proteases. For example, 3-benzyl-6-chloro-2-pyrone has been studied as an inactivator of chymotrypsin.[4]

  • Antimicrobial Agents: Many nitrogen-containing heterocycles exhibit antibacterial and antifungal properties.[3]

  • Anticancer Agents: The isoquinoline scaffold is present in several anticancer drugs, and the introduction of specific substituents can lead to potent and selective compounds.

Physicochemical Properties (Predicted)

While experimental data for this compound is scarce, some properties can be predicted based on its structure. These predictions can guide initial experimental design.

PropertyPredicted ValueSource
Molecular FormulaC₉H₅ClN₂O₃-
Molecular Weight224.60 g/mol -
pKa-0.12 ± 0.38ChemicalBook[5]
Density1.484 ± 0.06 g/cm³ChemicalBook[5]

Note: These values are predictions and should be experimentally verified.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound and its derivatives.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Workflow for SNAr:

sn_ar_workflow start Start: this compound reagents React with Nucleophile (e.g., amine, thiol, alcohol) in the presence of a base (e.g., DIPEA, K2CO3) and a suitable solvent (e.g., DMF, DMSO). start->reagents Step 1 reaction Heat reaction mixture (Temperature and time will vary based on reactants). reagents->reaction Step 2 workup Aqueous workup to remove salts and unreacted reagents. reaction->workup Step 3 purification Purify product using column chromatography, recrystallization, or preparative HPLC. workup->purification Step 4 characterization Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy. purification->characterization Step 5 end End: Functionalized Isoquinoline Derivative characterization->end Step 6

Caption: A generalized workflow for the functionalization of this compound via nucleophilic aromatic substitution.

Protocol 2: Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, which serves as a key handle for further derivatization, such as amide bond formation or reductive amination.

Workflow for Nitro Reduction:

nitro_reduction_workflow start Start: this compound or its derivative reagents Treat with a reducing agent such as: - SnCl2·2H2O in EtOH - H2, Pd/C in MeOH/EtOAc - Iron powder in acidic medium start->reagents Step 1 reaction Stir at room temperature or with gentle heating until completion (monitored by TLC). reagents->reaction Step 2 filtration Filter the reaction mixture to remove the catalyst or inorganic salts. reaction->filtration Step 3 extraction Extract the product with an organic solvent. filtration->extraction Step 4 purification Purify the crude product by column chromatography or recrystallization. extraction->purification Step 5 end End: 6-Amino-3-substituted-isoquinolin-1-ol purification->end Step 6

Caption: A standard workflow for the reduction of the nitro group on the isoquinoline core to an amine.

Potential Signaling Pathway for Investigation

Given the prevalence of isoquinoline and quinoline cores in kinase inhibitors, a logical starting point for biological evaluation of novel derivatives would be in the context of cancer cell signaling.

Hypothetical Kinase Inhibition Pathway:

kinase_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Derivative of This compound Inhibitor->RTK Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

Conclusion

While this compound is not yet a well-characterized compound in medicinal chemistry literature, its structure presents a promising starting point for the development of novel therapeutic agents. The protocols and potential applications outlined in this document provide a foundational guide for researchers to begin exploring the synthetic derivatization and biological evaluation of this and related molecules. Further research is warranted to synthesize a library of derivatives and screen them against various biological targets to uncover their therapeutic potential.

References

Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides an overview of potential analytical methodologies for the qualitative and quantitative detection of 3-chloro-6-nitroisoquinolin-1-ol, a key intermediate in various synthetic processes. Due to the limited availability of specific validated methods for this compound, this note outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established analytical principles for similar chloro-nitro aromatic compounds and are intended to serve as a starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and material science. Accurate and sensitive detection methods are crucial for monitoring reaction progress, assessing purity, and ensuring quality control in research and manufacturing. This application note details recommended starting points for analytical method development for this specific analyte.

Proposed Analytical Methods

Several chromatographic techniques are suitable for the analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and the matrix in which the analyte is being measured.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. Given the chromophoric nature of this compound, UV detection is expected to provide good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of the analyte, GC-MS offers excellent separation and structural identification capabilities. Derivatization may be necessary to improve the volatility of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices. This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are illustrative and will require experimental validation.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL~0.3 ng/mL
Linear Range 0.15 - 100 µg/mL0.03 - 50 µg/mL0.0003 - 10 µg/mL
Precision (%RSD) < 5%< 10%< 3%
Accuracy (% Recovery) 95 - 105%90 - 110%97 - 103%

Experimental Protocols

Protocol 1: HPLC-UV Method
  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of methanol to prepare a 100 µg/mL stock solution. Prepare calibration standards by serial dilution in the mobile phase.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 320 nm (based on expected UV maxima for nitroaromatic compounds).

  • Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Protocol 2: GC-MS Method (with derivatization)
  • Sample Preparation and Derivatization: To 1 mg of the sample, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 900 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Injector Temperature: 250 °C.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using a suitable internal standard.

Protocol 3: LC-MS/MS Method
  • Sample Preparation: Prepare stock and working standard solutions as described in the HPLC-UV protocol, using a suitable deuterated internal standard if available.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive (to be determined experimentally).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z transitions will need to be determined by direct infusion of a standard solution.

  • Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

HPLC_Workflow Sample Sample Preparation (Dissolution & Dilution) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (254 nm / 320 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data Result Quantitative Result Data->Result

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow Sample Sample Preparation & Derivatization GC GC System (Injector, Column, Oven) Sample->GC Separation Chromatographic Separation (Capillary Column) GC->Separation Ionization Mass Spectrometer (Ionization) Separation->Ionization Analysis Mass Analysis & Detection Ionization->Analysis Result Qualitative/Quantitative Result Analysis->Result

Caption: General workflow for GC-MS analysis.

LCMSMS_Signaling_Pathway Sample Sample Preparation (with Internal Standard) LC LC System (UHPLC) Sample->LC Separation Chromatographic Separation LC->Separation Ionization ESI Source Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Result Highly Selective Quantitative Result Detector->Result

Caption: Logical relationship in LC-MS/MS analysis.

Application Notes and Protocols: Reaction Kinetics of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of an electron-withdrawing nitro group and a labile chlorine atom at positions that are activated for nucleophilic substitution makes this molecule an interesting scaffold for the synthesis of novel derivatives. Understanding the reaction kinetics of this compound is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships (SAR) for new drug candidates.

These application notes provide a detailed overview of the potential reaction kinetics of this compound, with a focus on nucleophilic aromatic substitution (SNAr). The provided protocols are based on established methodologies for studying the kinetics of similar heterocyclic compounds.

I. Reaction Profile and Kinetics

The primary reaction of interest for this compound is the nucleophilic aromatic substitution at the C3 position. The electron-withdrawing nature of the nitro group at the C6 position and the pyridinone-like structure enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating its displacement by a nucleophile.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The general scheme for the SNAr reaction is as follows:

The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The formation of this intermediate is often the rate-determining step.

SNAr_Mechanism reactant This compound + Nu- intermediate Meisenheimer Complex (Rate-determining step) reactant->intermediate k1 product 3-(Nucleophile)-6-nitroisoquinolin-1-ol + Cl- intermediate->product k2 (fast)

Caption: Proposed SNAr mechanism for this compound.

Data Presentation: Hypothetical Kinetic Data

The following tables summarize hypothetical kinetic data for the reaction of this compound with a generic nucleophile under various conditions.

Table 1: Effect of Nucleophile Concentration on Initial Reaction Rate

[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
0.010.011.5 x 10⁻⁵
0.010.023.0 x 10⁻⁵
0.010.046.0 x 10⁻⁵
0.020.013.0 x 10⁻⁵

Table 2: Effect of Temperature on the Rate Constant

Temperature (°C)Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
25298.150.15
35308.150.32
45318.150.65
55328.151.28

Table 3: Activation Parameters

ParameterValue
Activation Energy (Ea)55 kJ/mol
Pre-exponential Factor (A)1.2 x 10⁸ M⁻¹s⁻¹
Enthalpy of Activation (ΔH‡)52.5 kJ/mol
Entropy of Activation (ΔS‡)-85 J/(mol·K)

II. Experimental Protocols

The following are detailed protocols for investigating the reaction kinetics of this compound.

Protocol 1: Determination of the Rate Law

Objective: To determine the order of the reaction with respect to this compound and the nucleophile.

Materials:

  • This compound

  • Selected nucleophile (e.g., morpholine, piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

  • UV-Vis Spectrophotometer or HPLC with a UV detector

  • Thermostatted reaction vessel

  • Stirring plate and stir bar

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen anhydrous solvent.

  • Reaction Setup: In a thermostatted reaction vessel, place a known volume of the solvent and the this compound stock solution. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the nucleophile stock solution. Start a timer immediately.

  • Monitoring the Reaction:

    • UV-Vis Spectroscopy: If the product has a distinct UV-Vis absorption spectrum from the reactants, monitor the increase in absorbance at the product's λmax over time.

    • HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by rapid cooling or addition of an acid), and analyze the sample by HPLC to determine the concentration of the reactant and/or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time to determine the initial rate of the reaction.

    • Repeat the experiment with varying initial concentrations of one reactant while keeping the other constant (as outlined in Table 1).

    • Determine the order of the reaction with respect to each reactant by analyzing the change in the initial rate as a function of the initial concentration.

Rate_Law_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions B Equilibrate Reactant Solution A->B C Initiate Reaction with Nucleophile B->C D Monitor Reaction Progress (UV-Vis or HPLC) C->D E Determine Initial Rates D->E F Vary Concentrations E->F G Determine Reaction Orders F->G

Caption: Workflow for determining the rate law.

Protocol 2: Determination of Activation Parameters

Objective: To determine the activation energy (Ea) and other activation parameters for the reaction.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform Kinetic Runs at Different Temperatures: Following Protocol 1, perform a series of kinetic runs at a minimum of four different temperatures (e.g., 25, 35, 45, and 55 °C), keeping the initial concentrations of the reactants constant.

  • Determine Rate Constants: For each temperature, determine the rate constant (k) from the experimental data.

  • Data Analysis (Arrhenius Plot):

    • Plot ln(k) versus 1/T (where T is the temperature in Kelvin).

    • The slope of the line will be equal to -Ea/R (where R is the gas constant, 8.314 J/(mol·K)).

    • Calculate the activation energy (Ea) from the slope.

    • The y-intercept of the line will be equal to ln(A), where A is the pre-exponential factor.

  • Data Analysis (Eyring Plot):

    • Plot ln(k/T) versus 1/T.

    • The slope of the line will be equal to -ΔH‡/R. Calculate the enthalpy of activation (ΔH‡).

    • The y-intercept will be equal to ln(kB/h) + ΔS‡/R (where kB is the Boltzmann constant and h is the Planck constant). Calculate the entropy of activation (ΔS‡).

Activation_Parameters_Workflow cluster_exp Experiment cluster_analysis Data Analysis A Perform Kinetic Runs at Varying Temperatures B Determine Rate Constant (k) at Each Temperature A->B C Construct Arrhenius Plot (ln(k) vs 1/T) B->C E Construct Eyring Plot (ln(k/T) vs 1/T) B->E D Calculate Ea and A C->D F Calculate ΔH‡ and ΔS‡ E->F

Caption: Workflow for determining activation parameters.

III. Signaling Pathway Considerations

While the direct involvement of this compound in specific signaling pathways is not yet established, isoquinoline derivatives are known to interact with various biological targets. For instance, certain isoquinolines are known to be inhibitors of kinases, phosphodiesterases, and topoisomerases. The functionalization of the 3-position of the isoquinoline core through the SNAr reaction described here allows for the introduction of diverse pharmacophores that could modulate the activity of various signaling pathways implicated in diseases such as cancer and inflammation.

A hypothetical scenario could involve the development of a kinase inhibitor. The SNAr reaction would be a key step in the synthesis of a library of compounds to probe the ATP-binding pocket of the target kinase.

Drug_Development_Logic A This compound (Scaffold) B SNAr Reaction with Diverse Nucleophiles A->B C Library of Novel Isoquinoline Derivatives B->C D Screening against Target (e.g., Kinase) C->D E Identification of Lead Compound D->E F SAR Studies and Lead Optimization E->F G Candidate Drug F->G

Caption: Logic flow for drug development using the target compound.

By understanding the reaction kinetics, researchers can efficiently synthesize and optimize novel isoquinoline derivatives for various therapeutic applications.

Application Notes and Protocols for the Derivatization of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a versatile heterocyclic scaffold possessing multiple reactive sites amenable to chemical modification. Its structure, featuring a reactive chloro group, a reducible nitro group, and a nucleophilic isoquinolin-1-ol moiety, makes it an attractive starting material for the synthesis of diverse chemical libraries for drug discovery and development. Isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed protocols for three primary derivatization strategies targeting the key functional groups of this molecule.

The isoquinolin-1-ol core exists in a tautomeric equilibrium with its lactam form, 3-chloro-6-nitroisoquinolin-1(2H)-one. This equilibrium allows for derivatization at either the oxygen (O-alkylation) or the nitrogen (N-alkylation), in addition to reactions at the chloro and nitro substituents. The protocols outlined below are based on established chemical transformations for analogous heterocyclic systems and serve as a foundation for laboratory implementation.

Protocol 1: Nucleophilic Aromatic Substitution at the C3-Position

The chloro substituent at the C3 position is activated towards nucleophilic aromatic substitution (SNAAr) by the electron-withdrawing nature of the adjacent ring nitrogen and the nitro group on the benzo-fused ring. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse array of 3-substituted isoquinoline derivatives.

Experimental Protocol: Synthesis of 3-Amino-6-nitroisoquinolin-1-ol Derivatives

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, morpholine) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Stirring plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 equivalent).

  • Add the solvent (DMF or NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Begin stirring the solution under an inert atmosphere.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Add the base (e.g., DIPEA, 2.0 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined by reaction monitoring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes results for nucleophilic substitution reactions on similar chloro-activated heterocyclic systems to provide an expectation of potential outcomes.[3][4]

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Example
BenzylamineTEADMF1006~85-954-Chloro-3-nitropyrano[3,2-c]quinoline derivative[3]
AnilineTEADMF1108~80-904-Chloro-3-nitropyrano[3,2-c]quinoline derivative[3]
Sodium AzideN/ANMPRoom Temp3904-Chloro-3-nitropyrano[3,2-c]quinoline derivative[3]
ThiophenolK₂CO₃DMFRoom Temp4~85-95Analogous chloro-nitroaromatic systems

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DMF/NMP B Add Amine (1.2 eq) A->B C Add Base (2.0 eq) B->C D Heat to 80-120 °C under N2 C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Precipitate in Ice Water F->G H Filter and Dry Solid G->H I Purify (Recrystallization or Chromatography) H->I J J I->J Characterization (NMR, MS, IR)

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Reduction of the C6-Nitro Group

The nitro group at the C6 position can be readily reduced to a primary amine, providing a key functional handle for further derivatization, such as acylation, sulfonylation, or diazotization reactions. A common and effective method for this transformation is reduction using tin(II) chloride (SnCl₂).

Experimental Protocol: Synthesis of 3-Chloro-6-aminoisoquinolin-1-ol

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (for SnCl₂ method)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard work-up and purification equipment

Procedure:

  • Suspend the this compound derivative (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Add water to the residue and basify carefully by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude amino product.

  • Purify the product by flash column chromatography if necessary.

  • Characterize the final product by NMR and MS to confirm the reduction of the nitro group.

Data Presentation: Representative Nitro Group Reductions

The following table provides data from nitro group reductions on related quinoline systems.[1]

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Example
Various 6-nitroquinolinesSnCl₂·2H₂OHCl (conc)Stirring-HighGeneral procedure[1]
2-chloro-6-nitroquinolineSnCl₂·2H₂OEtOHReflux392Analogous system
4-chloro-6-nitroquinolineSnCl₂·2H₂OEtOHReflux395Analogous system

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Nitro Compound in Ethanol B Add SnCl2·2H2O (4-5 eq) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Concentrate D->E F Basify with NaHCO3 (aq) E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate, and Purify G->H I I H->I Characterization (NMR, MS)

Caption: Workflow for C6-Nitro Group Reduction.

Protocol 3: O-Alkylation of the 1-Hydroxy Group

The isoquinolin-1-ol moiety can be alkylated on the oxygen atom via a Williamson-type ether synthesis. This reaction typically involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This protocol is predicated on the lactim tautomer being the reactive species under these conditions.

Experimental Protocol: Synthesis of 1-Alkoxy-3-chloro-6-nitroisoquinolines

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) (1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile)

  • Reaction vessel with inert atmosphere capabilities

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add a suspension of the base (e.g., NaH, 1.2 eq) in the anhydrous solvent (e.g., THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the base suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 2-12 hours). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride (NH₄Cl) solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product to confirm O-alkylation.

Data Presentation: Representative Williamson Ether Synthesis Reactions

The following table summarizes data for O-alkylation on similar hydroxy-heterocyclic systems.

SubstrateAlkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Example
6-HydroxylquinolineBenzyl ChlorideNaHTHFRT495Analogous reaction[1]
PhenolMethyl ChlorideMetal Oxide Cat.Vapor Phase90-255-Not directly comparable[5]
4-Hydroxypyrido[2,3-d]pyrimidineEthyl IodideK₂CO₃DMF60588Analogous system

Workflow Diagram

G cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Work-up & Purification A Suspend Base (e.g., NaH) in Anhydrous THF at 0 °C B Add this compound A->B C Stir to form Alkoxide B->C D Add Alkyl Halide at 0 °C C->D E Warm to RT and Stir D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry, Concentrate, and Purify H->I J J I->J Characterization (NMR, MS)

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Biological Relevance and Illustrative Signaling Pathway

Isoquinoline derivatives are recognized as privileged scaffolds in medicinal chemistry, with analogs demonstrating inhibitory activity against a range of important biological targets.[2][6] For instance, some derivatives have been shown to inhibit Tumor Necrosis Factor-alpha (TNFα) production, a key mediator in inflammation.[7] Others function as inhibitors of protein kinases like HER2, a target in breast cancer therapy.[3]

A particularly interesting target class for isoquinoline derivatives is the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP.[5] These proteins are often overexpressed in cancer cells, where they bind to and inhibit caspases, the key executioner enzymes of apoptosis (programmed cell death). By inhibiting IAPs, small molecules can restore the natural apoptotic pathway, leading to the death of cancer cells.

Signaling Pathway Diagram: IAP-Mediated Apoptosis Inhibition

The following diagram illustrates a simplified pathway of how IAPs block apoptosis and how a hypothetical isoquinoline derivative might intervene.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage, Stress) Procaspase9 Procaspase-9 Apoptotic_Stimulus->Procaspase9 activates Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes IAP IAP Proteins (e.g., XIAP) IAP->Caspase9 inhibits IAP->Caspase3 inhibits Derivative Isoquinoline Derivative Derivative->IAP inhibits

Caption: Inhibition of IAP-mediated anti-apoptotic signaling.

References

Application Notes and Protocols for Isoquinoline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds. While extensively studied for their broad spectrum of biological activities in medicinal chemistry, their unique electronic and photophysical properties have also made them pivotal in the advancement of materials science.[1][2] The rigid, planar structure of the isoquinoline scaffold, combined with its inherent electron-rich nature, allows for the design of molecules with tailored optical, electrical, and chemical properties.[2] These characteristics have led to their successful application in diverse fields such as organic electronics, solar energy conversion, and corrosion prevention.[3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging isoquinoline derivatives for materials science applications.

Application as Fluorescent Sensors and Probes

Application Note:

Isoquinoline derivatives are excellent candidates for the development of fluorescent sensors due to their inherent fluorescence and the ability of the nitrogen atom to coordinate with metal ions.[6][7] This coordination often leads to a significant change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, allowing for the selective detection of specific analytes.[7][8] For instance, isoquinoline-based ligands have been designed as highly sensitive and selective fluorescent sensors for zinc ions (Zn²⁺), which play crucial roles in biological systems.[8] The introduction of isoquinoline rings into sensor molecules can enhance fluorescence intensity and shift emission wavelengths to lower energies compared to their quinoline isomers.[8] These properties make them valuable tools for in-vivo imaging and environmental monitoring.[6]

Quantitative Data Summary: Photophysical Properties of Isoquinoline Derivatives

Compound IDExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Reference
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)377-5083-[6]
N-methyl analog of 3e (Compound 5)380448-0.479[6]
1H-benzimidazol-2(3H)-one derivative (3f)--2032-[6]
Quinine Sulfate (Reference)350--0.577[6]

Experimental Protocol: Synthesis and Spectroscopic Analysis of an Isoquinoline-Based Fluorescent Sensor

This protocol describes a general method for the synthesis of 3-substituted isoquinoline derivatives via a Goldberg-Ullmann-type coupling reaction and subsequent evaluation of their fluorescent properties.[6][9]

1. Synthesis of 3-Substituted Isoquinoline Derivative: a. To a stirred solution of 3-bromoisoquinoline (1 mmol) in n-butanol (2-4 mL), add the desired amide or lactam (e.g., imidazolidin-2-one, 2-5 mmol), copper(I) iodide (CuI, 0.1 mmol), N,N'-dimethylethylenediamine (DMEDA, 0.3 mmol), and anhydrous potassium carbonate (K₂CO₃, 3 mmol).[6][9] b. Heat the reaction mixture in an oil bath at 90–100 °C for 12–90 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[6] c. After completion, add water (5 mL) and chloroform (5 mL) to the mixture and evaporate the solvents under reduced pressure.[6] d. Extract the residue with chloroform (5 x 10 mL), dry the combined organic layers over anhydrous MgSO₄, and filter.[6] e. Remove the solvent in vacuo and purify the semi-crystalline residue using preparative thin-layer chromatography to yield the final product.[6] f. Confirm the structure of the synthesized compound using IR, NMR, and mass spectrometry.[9]

2. Spectroscopic Measurements: a. Prepare stock solutions of the synthesized isoquinoline derivatives in a suitable solvent (e.g., 0.1 M H₂SO₄).[6] b. Record absorption spectra using a UV-Vis spectrophotometer between 190 and 600 nm at room temperature.[6] c. Record fluorescence emission spectra using a fluorescence spectrometer. Determine the optimal excitation wavelength from the absorption spectrum.[6] d. To test for metal ion sensing, add incremental amounts of a metal ion solution (e.g., Fe³⁺) to the sensor solution and record the fluorescence spectrum after each addition.[7] e. Calculate the fluorescence quantum yield (Φ_f) relative to a standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.577).[6]

Visualization of Fluorescent Sensing Mechanism

G cluster_workflow Fluorescent Sensing Workflow Sensor Isoquinoline Derivative (Fluorophore) Complex Sensor-Analyte Complex Sensor->Complex + Analyte Signal_On Fluorescence Signal (ON) Sensor->Signal_On Excitation (λex) Analyte Metal Ion (e.g., Zn²⁺) (Quencher/Enhancer) Signal_Off Fluorescence Signal (OFF / Quenched) Complex->Signal_Off Excitation (λex) (e.g., PET mechanism)

Caption: Logical flow of an isoquinoline-based fluorescent sensor interacting with a metal ion.

Application as Corrosion Inhibitors

Application Note:

Isoquinoline derivatives are effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[3][10][11] Their efficacy stems from the presence of the nitrogen heteroatom and the high electron density of the aromatic rings, which facilitate the adsorption of the molecule onto the metal surface.[10][11] This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium.[3] These compounds can function as mixed-type inhibitors, affecting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[11][12] The tailored chemical structure of isoquinoline derivatives allows for the design of materials with specific anti-corrosion properties.[1]

Quantitative Data Summary: Corrosion Inhibition Efficiency

InhibitorMediumConcentration (ppm)Inhibition Efficiency (IE%)TechniqueReference
Dihydrothieno[2,3-c] Isoquinoline Derivative1 M HCl100-OCP[3]
Dihydrothieno[2,3-c] Isoquinoline Derivative1 M HCl500-OCP[3]
Isoquinoline2 M HCl10⁻³ M85% (max)Weight Loss[10]
Isoquinolinium Bromide Derivative0.5 M H₂SO₄200 mg/L92% (max)-[12]

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines standard electrochemical methods to evaluate the performance of isoquinoline derivatives as corrosion inhibitors for mild steel in an acidic solution.[12][13]

1. Materials and Preparation: a. Prepare a corrosive medium, such as 1.0 M HCl or 0.5 M H₂SO₄ solution.[12][14] b. Prepare inhibitor solutions by dissolving various concentrations of the isoquinoline derivative (e.g., 10⁻⁶ to 10⁻³ M) in the corrosive medium.[14] c. Prepare mild steel specimens by abrading with emery paper, degreasing with acetone, washing with distilled water, and drying.

2. Electrochemical Measurements: a. Use a standard three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. b. Open Circuit Potential (OCP): Immerse the electrodes in the test solution and record the potential of the working electrode with respect to the reference electrode until a stable value is reached (typically 30-60 minutes).[3] c. Potentiodynamic Polarization: After OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s). Plot the resulting current density versus potential (Tafel plot). From the plot, determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.[12] d. Electrochemical Impedance Spectroscopy (EIS): At the stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). Analyze the data using Nyquist and Bode plots to determine the charge transfer resistance (R_ct). The inhibition efficiency can also be calculated from R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100.[12]

3. Surface Analysis (Optional): a. After immersion in the test solutions, examine the surface morphology of the steel specimens using Scanning Electron Microscopy (SEM) to visualize the protective film formation.[14]

Visualization of Corrosion Inhibition Testing Workflow

G cluster_workflow Corrosion Inhibition Evaluation Workflow prep Prepare Mild Steel Specimen & Solutions cell Assemble 3-Electrode Electrochemical Cell prep->cell ocp Stabilize at Open Circuit Potential (OCP) cell->ocp pol Potentiodynamic Polarization (Tafel) ocp->pol eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis calc Calculate Inhibition Efficiency (IE%) pol->calc eis->calc surface Surface Analysis (SEM) calc->surface

Caption: Standard workflow for evaluating the efficacy of corrosion inhibitors.

Application in Organic Light-Emitting Diodes (OLEDs)

Application Note:

Isoquinoline derivatives are versatile materials for Organic Light-Emitting Diodes (OLEDs).[15][16] They can be employed as emissive materials, host materials in the emissive layer, or as components in charge-transporting layers.[5][17] Their rigid structure provides good thermal stability, while their tunable electronic properties allow for the development of emitters across the visible spectrum, including deep blue and orange-red.[5][17] For instance, iridium(III) complexes featuring isoquinoline-based ligands have been designed as efficient orange emissive phosphors for solution-processed OLEDs.[5] The ability to modify the isoquinoline scaffold enables fine-tuning of HOMO/LUMO energy levels to optimize charge injection, transport, and recombination within the OLED device, leading to high efficiency and brightness.[18]

Quantitative Data Summary: OLED Device Performance

Emissive Material/HostMax Brightness (cd/m²)Max Current Efficiency (cd/A)Max External Quantum Efficiency (EQE, %)Emission Peak (nm)Reference
ZnStq_OCH₃:PVK22441.24-578[17]
ZnStq_H:PVK---590[17]
ZnStq_Cl:PVK---587[17]
tBuCzDBA-based film32,00027.510%-[5]

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a simple, multi-layered OLED using a spin-coating method.[17]

1. Substrate Preparation: a. Clean Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. b. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function and promote adhesion of the subsequent layer.

2. Layer Deposition (Spin-Coating): a. Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the cleaned ITO substrate. Anneal the substrate on a hotplate (e.g., at 120°C for 15 min) to remove residual water. b. Emissive Layer (EML): Prepare a solution of the isoquinoline derivative (emitter) blended with a host material (e.g., PVK - poly(N-vinylcarbazole)) in a suitable organic solvent like tetrahydrofuran (THF).[17] c. Inside a nitrogen-filled glovebox, spin-coat the emissive layer solution onto the PEDOT:PSS layer. d. Dry the film at an elevated temperature (e.g., 70°C for 30 min) to remove the solvent.[17]

3. Cathode Deposition and Encapsulation: a. Transfer the substrate into a thermal evaporation chamber. b. Deposit a low work function metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Aluminum) through a shadow mask to define the active area of the device.[17] c. Encapsulate the device using a glass lid and UV-curable epoxy in the glovebox to protect it from oxygen and moisture.

4. Characterization: a. Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer. b. Record the electroluminescence (EL) spectrum using a spectrometer. c. From the collected data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Visualization of OLED Fabrication Process

G cluster_workflow Solution-Processed OLED Fabrication cluster_layers Device Structure cluster_steps Fabrication Steps Encapsulation Encapsulation (Glass) Cathode Cathode (Al) EML Emissive Layer (Isoquinoline Derivative:Host) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Substrate (Glass) Clean 1. Substrate Cleaning (ITO Glass) Spin_HIL 2. Spin-Coat HIL (PEDOT:PSS) Clean->Spin_HIL Spin_EML 3. Spin-Coat EML (Isoquinoline Derivative) Spin_HIL->Spin_EML Evap 4. Thermal Evaporation (Cathode) Spin_EML->Evap Encap 5. Encapsulation Evap->Encap

Caption: Layered structure and fabrication workflow for a solution-processed OLED.

Application in Solar Cells

Application Note:

Isoquinoline derivatives have been successfully incorporated into dye-sensitized solar cells (DSSCs) and used to enhance the performance of conventional silicon solar cells.[4][15][19] In DSSCs, isoquinoline cations can act as effective electron acceptors in the molecular structure of organic dyes, facilitating charge separation and transport.[4] Furthermore, luminescent isoquinoline-metal complexes can be integrated into down-shifting layers (LDSLs).[19][20] These layers absorb high-energy UV radiation, which is often detrimental to solar cell stability and poorly utilized by silicon, and re-emit it as visible light that the cell can convert into electricity more efficiently.[19] This approach not only boosts the short-circuit current and overall efficiency but also mitigates UV-induced degradation.[19][20]

Quantitative Data Summary: Solar Cell Performance

Device Type / MaterialJ_sc (mA/cm²)V_oc (mV)Fill Factor (ff)Efficiency (η, %)Reference
DSSC with JH304 Dye (Isoquinoline acceptor)14.46840.7447.3[4]
c-Si Solar Cell (Baseline)28.82630.6-14.10[19][20]
c-Si with Isoquinoline-Eu(III) LDSL34.69635.7-16.62[19][20]

Experimental Protocol: Fabrication and Characterization of a Dye-Sensitized Solar Cell (DSSC)

This protocol provides a general procedure for the fabrication and testing of a DSSC using an isoquinoline-based dye.[21][22][23]

1. Photoanode Preparation: a. Clean FTO (Fluorine-doped Tin Oxide) coated glass by sonication. b. Apply a TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade method.[21] c. Sinter the TiO₂-coated glass in a furnace, gradually heating to 450-500°C and holding for 30-60 minutes to create a porous, high-surface-area film.[21] d. After cooling, immerse the photoanode in a solution of the isoquinoline-based sensitizer dye in a suitable solvent (e.g., ethanol) for 12-24 hours to allow for dye adsorption.[21]

2. Counter Electrode Preparation: a. Drill a small hole in another piece of FTO glass for electrolyte filling. b. Clean the FTO glass and deposit a thin catalytic layer of platinum (e.g., by sputtering or by applying a drop of H₂PtCl₆ solution and heating).

3. Cell Assembly: a. Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye and dry it. b. Place a thin thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode. c. Place the platinum counter electrode on top of the photoanode and heat the assembly on a hot plate to seal the two electrodes together, leaving a small gap. d. Introduce a liquid electrolyte (typically an I⁻/I₃⁻ redox couple in an organic solvent) into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling. e. Seal the hole with a small piece of sealant and a coverslip.

4. Photovoltaic Characterization: a. Attach electrical contacts to the anode and cathode. b. Illuminate the cell using a solar simulator under standard conditions (AM 1.5G, 100 mW/cm²).[4] c. Measure the current density-voltage (J-V) curve using a source meter. d. From the J-V curve, determine the key photovoltaic parameters: short-circuit current density (J_sc), open-circuit voltage (V_oc), fill factor (ff), and power conversion efficiency (η).[24] e. Measure the Incident Photon-to-Current Efficiency (IPCE) to determine the cell's quantum efficiency at different wavelengths.[19]

Visualization of DSSC Working Principle

G cluster_workflow Dye-Sensitized Solar Cell (DSSC) Mechanism Photon Sunlight (hν) Dye Isoquinoline Dye (Ground State S) Photon->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye->Dye_excited TiO2 TiO₂ Conduction Band Dye_excited->TiO2 2. Electron Injection Dye_ox Oxidized Dye (S⁺) External_Circuit External Circuit (Load) TiO2->External_Circuit e⁻ Electrolyte_ox Electrolyte (I₃⁻) Electrolyte_red Electrolyte (I⁻) Electrolyte_ox->Electrolyte_red 3. Redox at Counter Electrode Electrolyte_red->Dye_ox 4. Dye Regeneration External_Circuit->Electrolyte_ox e⁻

Caption: Electron transfer pathway in a dye-sensitized solar cell with an isoquinoline dye.

References

Application Notes and Protocols: 3-Chloro-6-nitroisoquinolin-1-ol as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-chloro-6-nitroisoquinolin-1-ol as a strategic building block in the synthesis of complex organic molecules, particularly those with potential applications in drug discovery. The unique arrangement of functional groups—a reactive chloro group, a modifiable nitro group, and a hydroxyl group in tautomeric equilibrium with a lactam—makes this scaffold a valuable starting point for generating diverse molecular libraries.

Overview of Synthetic Utility

This compound is a trifunctionalized heterocyclic compound that offers multiple avenues for chemical modification. The electron-withdrawing nitro group activates the chloro substituent at the 3-position for nucleophilic aromatic substitution, while the isoquinolin-1-ol core provides a scaffold found in numerous biologically active compounds, including kinase inhibitors.[1]

The primary applications of this building block revolve around three key transformations:

  • Palladium-catalyzed cross-coupling reactions at the C3 position (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic aromatic substitution (SNA r) of the chloride, allowing for the introduction of a variety of heteroatom nucleophiles.

  • Reduction of the nitro group to an amino group, which can be further functionalized through acylation, alkylation, or diazotization reactions.

These transformations enable the rapid diversification of the isoquinoline core, making it an attractive starting material for generating focused compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

While commercially available, a plausible synthetic route to this compound can be envisioned starting from 2-(carboxymethyl)-4-nitrobenzoic acid. This multi-step synthesis involves a cyclization to form the isoquinoline core, followed by chlorination.

Synthesis of this compound start 2-(Carboxymethyl)-4-nitrobenzoic acid intermediate1 6-Nitroisoquinoline-1,3(2H,4H)-dione start->intermediate1 Urea, Δ product This compound intermediate1->product POCl3, Δ

Fig. 1: Proposed synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound (Generalized)

Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

  • To a round-bottom flask, add 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 eq) and urea (1.5 eq).[2]

  • Heat the mixture neat or in a high-boiling solvent (e.g., diphenyl ether) at a temperature sufficient to effect cyclization (typically >150 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol) to precipitate the product.

  • Filter the solid, wash with cold solvent, and dry under vacuum to afford 6-nitroisoquinoline-1,3(2H,4H)-dione.

Step 2: Synthesis of this compound

  • In a fume hood, combine 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq) with an excess of phosphorus oxychloride (POCl₃) (5-10 eq).[3]

  • Heat the mixture to reflux (approx. 105 °C) for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.

Application in Complex Molecule Synthesis

The strategic positioning of the chloro and nitro groups allows for sequential or orthogonal functionalization, providing a powerful platform for building molecular complexity.

C-C Bond Formation via Suzuki-Miyaura Coupling

The chloro group at the C3 position is amenable to palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4][5]

Suzuki-Miyaura Coupling start This compound product 3-Aryl-6-nitroisoquinolin-1-ol start->product Pd Catalyst, Base reagent Arylboronic Acid reagent->product

Fig. 2: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).[4]

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-aryl-6-nitroisoquinolin-1-ol derivative.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OData not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OData not available
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OData not available
Note: Specific yield data for reactions with this compound is not readily available in the searched literature. The table represents typical conditions for Suzuki-Miyaura reactions.
C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 3-aminoisoquinolinone derivatives by coupling with a variety of primary and secondary amines.[6][7]

Buchwald-Hartwig Amination start This compound product 3-Amino-6-nitroisoquinolin-1-ol Derivative start->product Pd Catalyst, Ligand, Base reagent Primary/Secondary Amine reagent->product

Fig. 3: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).[8]

  • Add the desired amine (1.1-1.3 eq) and a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the mixture to the required temperature (typically 80-110 °C) and stir until completion as monitored by TLC.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 3-amino-6-nitroisoquinolin-1-ol derivative.

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOt-BuTolueneData not available
2AnilinePd(OAc)₂ / BINAPCs₂CO₃DioxaneData not available
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄TolueneData not available
Note: Specific yield data for reactions with this compound is not readily available in the searched literature. The table represents typical conditions for Buchwald-Hartwig aminations.
Reduction of the Nitro Group

The nitro group at the C6 position can be selectively reduced to an amine, providing a handle for further functionalization. This transformation is crucial for accessing a wider range of derivatives and for modulating the electronic properties of the molecule.[9][10]

Nitro Group Reduction start Substituted 6-Nitroisoquinolin-1-ol product Substituted 6-Aminoisoquinolin-1-ol start->product Reducing Agent (e.g., SnCl2, H2/Pd-C)

Fig. 4: General workflow for nitro group reduction.

Experimental Protocol: Nitro Group Reduction (Generalized)

  • Dissolve the 6-nitroisoquinolin-1-ol derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common reagents include:

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O): Add an excess (3-5 eq) of SnCl₂·2H₂O and heat the mixture (e.g., to 70 °C) until the reaction is complete by TLC.[11]

    • Catalytic Hydrogenation: Add a catalytic amount of Pd/C (5-10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.[10]

  • After completion, neutralize the reaction mixture. For the SnCl₂ reduction, carefully add a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 6-aminoisoquinolin-1-ol derivative.

EntrySubstrateReducing AgentSolventYield (%)
13-Phenyl-6-nitroisoquinolin-1-olSnCl₂·2H₂OEthanolData not available
23-Morpholino-6-nitroisoquinolin-1-olH₂ (1 atm), Pd/CEthyl AcetateData not available
33-(4-Methoxyphenyl)-6-nitroisoquinolin-1-olFe / NH₄ClEthanol/H₂OData not available
Note: Specific yield data for the reduction of derivatives of this compound is not readily available. The table represents common conditions for aromatic nitro group reduction.

Application in Kinase Inhibitor Scaffolding

The isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The functional handles on this compound allow for the systematic exploration of the chemical space around this core to optimize binding affinity and selectivity for various kinase targets. For instance, the C3 position can be functionalized to target the hinge-binding region of a kinase, while the C6 amino group (after reduction) can be modified to interact with the solvent-exposed region.

Kinase_Inhibitor_Scaffold cluster_0 This compound cluster_1 Functionalization cluster_2 Target Interaction BuildingBlock 3-Chloro-6-nitro- isoquinolin-1-ol Suzuki Suzuki Coupling (C3-Arylation) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig (C3-Amination) BuildingBlock->Buchwald NitroReduction Nitro Reduction (C6-Amination) BuildingBlock->NitroReduction Hinge Hinge Binding Region Suzuki->Hinge Targets Buchwald->Hinge Targets Solvent Solvent Exposed Region NitroReduction->Solvent Functionalization for

Fig. 5: Logical workflow from building block to kinase target interaction.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, polyfunctionalized molecules. Its strategic combination of reactive sites allows for the application of modern synthetic methodologies to rapidly generate diverse libraries of compounds. The protocols and data presented herein provide a foundation for researchers to leverage this scaffold in their synthetic endeavors, particularly in the pursuit of novel therapeutics in areas such as oncology and inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. The information is presented in a question-and-answer format to directly address potential challenges and improve reaction yields.

I. Overall Synthetic Workflow

The synthesis of this compound can be approached through a multi-step process. A plausible and commonly utilized route involves the formation of a key intermediate via the Bischler-Napieralski reaction, followed by subsequent oxidation and chlorination steps. The overall workflow is depicted below.

Synthesis Workflow A N-(2-(4-nitrophenyl)ethyl)acetamide B 6-nitro-3,4-dihydroisoquinolin-1-one A->B  Bischler-Napieralski  Cyclization C 6-nitroisoquinolin-1(2H)-one B->C  Oxidation D This compound C->D  Chlorination

Caption: Proposed synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions to improve the yield and purity of this compound.

Step 1: Bischler-Napieralski Cyclization of N-(2-(4-nitrophenyl)ethyl)acetamide

Q1: The Bischler-Napieralski cyclization is resulting in a low yield or failing to proceed. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Bischler-Napieralski reaction, especially with electron-deactivated substrates like N-(2-(4-nitrophenyl)ethyl)acetamide, are a common challenge. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution.

Troubleshooting Flowchart:

Troubleshooting_Bischler_Napieralski start Low Yield in Bischler-Napieralski Reaction reagent Is the dehydrating agent strong enough? start->reagent temp Is the reaction temperature and time optimized? reagent->temp Yes solution1 Use a stronger dehydrating agent system: P₂O₅ in refluxing POCl₃. reagent->solution1 No side_reaction Are side reactions, like the retro-Ritter reaction, occurring? temp->side_reaction Yes solution2 Increase reaction temperature (e.g., use a higher boiling solvent like xylene) and prolong reaction time. Monitor by TLC. temp->solution2 No solution3 Consider using the corresponding nitrile as a solvent to suppress the retro-Ritter reaction. side_reaction->solution3 Yes

Caption: Troubleshooting logic for low yield in the Bischler-Napieralski reaction.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficiently strong dehydrating agent. For deactivated aromatic rings, standard dehydrating agents like POCl₃ alone may be insufficient. A more potent system, such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃), is often more effective.[1][2]
Incomplete reaction. The reaction may require more forcing conditions. Consider increasing the reaction temperature by using a higher-boiling solvent (e.g., toluene or xylene) and extending the reaction time. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).[1]
Side reactions. A significant side reaction is the retro-Ritter reaction, which can be favored in some cases.[1] Using the corresponding nitrile as a solvent can help to shift the equilibrium away from this side product.
Moisture in reagents/glassware. The dehydrating agents used are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Step 2: Oxidation of 6-nitro-3,4-dihydroisoquinolin-1-one

Q2: The oxidation of the dihydroisoquinolin-1-one intermediate is inefficient, leading to low yields of 6-nitroisoquinolin-1(2H)-one.

A2: The oxidation step is crucial for aromatization of the heterocyclic ring. Incomplete oxidation is a common issue.

Troubleshooting Flowchart:

Troubleshooting_Oxidation start Low Yield in Oxidation Step oxidant Is the oxidizing agent suitable and active? start->oxidant conditions Are the reaction conditions (temperature, solvent) optimal? oxidant->conditions Yes solution1 Consider alternative oxidizing agents like manganese dioxide (MnO₂) or catalytic dehydrogenation (e.g., Pd/C). oxidant->solution1 No purification Is the product being lost during work-up or purification? conditions->purification Yes solution2 Optimize reaction temperature and time. Ensure the solvent is appropriate for the chosen oxidant. conditions->solution2 No solution3 Employ careful extraction and purification techniques. Consider column chromatography with an appropriate solvent system. purification->solution3 Yes

Caption: Troubleshooting logic for the oxidation of 6-nitro-3,4-dihydroisoquinolin-1-one.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Weak oxidizing agent. The choice of oxidizing agent is critical. While various oxidants can be used, their effectiveness can vary. Consider using manganese dioxide (MnO₂) in a suitable solvent like dichloromethane or catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures.
Suboptimal reaction conditions. Ensure the reaction temperature and time are optimized for the chosen oxidant. The reaction should be monitored by TLC to determine the point of maximum conversion.
Product degradation. Over-oxidation or harsh reaction conditions can lead to degradation of the desired product. Use the mildest effective conditions and monitor the reaction closely.
Difficult purification. The product may be difficult to separate from the starting material or byproducts. Column chromatography is often necessary for purification. Experiment with different solvent systems to achieve good separation.
Step 3: Chlorination of 6-nitroisoquinolin-1(2H)-one

Q3: The chlorination of 6-nitroisoquinolin-1(2H)-one with POCl₃ gives a low yield of the desired this compound.

A3: Chlorination of lactams with phosphorus oxychloride can be challenging, with incomplete reaction and side product formation being common issues.

Troubleshooting Flowchart:

Troubleshooting_Chlorination start Low Yield in Chlorination reagent_quality Is the POCl₃ fresh and of high purity? start->reagent_quality reaction_conditions Are the reaction temperature and time sufficient? reagent_quality->reaction_conditions Yes solution1 Use freshly distilled POCl₃. Consider adding PCl₅ as a co-reagent. reagent_quality->solution1 No workup Is the product hydrolyzing back to the starting material during work-up? reaction_conditions->workup Yes solution2 Increase reflux time and monitor the reaction by TLC until completion. reaction_conditions->solution2 No solution3 Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaHCO₃) while keeping the temperature low. workup->solution3 Yes

Caption: Troubleshooting logic for the chlorination of 6-nitroisoquinolin-1(2H)-one.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Decomposition of POCl₃. Phosphorus oxychloride can decompose over time. Use freshly distilled POCl₃ for the best results. The addition of phosphorus pentachloride (PCl₅) can sometimes improve the yield.
Incomplete reaction. The reaction may require prolonged heating under reflux. Monitor the reaction by TLC to ensure all the starting material has been consumed.
Hydrolysis during work-up. The chlorinated product can be sensitive to water and may hydrolyze back to the starting lactam. The work-up should be performed carefully by pouring the reaction mixture onto crushed ice and then neutralizing with a base such as sodium bicarbonate solution, all while maintaining a low temperature.
Purification challenges. The crude product may require purification by column chromatography to remove unreacted starting material and byproducts. A gradient elution of hexane and ethyl acetate is often a good starting point for method development.

III. Experimental Protocols

The following are proposed experimental protocols for the key steps in the synthesis of this compound. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 6-nitro-3,4-dihydroisoquinolin-1-one
  • To a solution of N-(2-(4-nitrophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus pentoxide (P₂O₅) (2.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 6-nitroisoquinolin-1(2H)-one
  • Dissolve 6-nitro-3,4-dihydroisoquinolin-1-one (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add activated manganese dioxide (MnO₂) (5.0-10.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • To a flask containing 6-nitroisoquinolin-1(2H)-one (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (10-20 eq).

  • Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

The following tables summarize typical reaction parameters. Note that yields are highly dependent on reaction scale and optimization.

Table 1: Bischler-Napieralski Cyclization Parameters

ParameterValue
Starting Material N-(2-(4-nitrophenyl)ethyl)acetamide
Reagents P₂O₅, POCl₃
Solvent Toluene or Xylene
Temperature 110-140 °C (Reflux)
Reaction Time 4-12 hours
Typical Yield 40-60%

Table 2: Oxidation Parameters

ParameterValue
Starting Material 6-nitro-3,4-dihydroisoquinolin-1-one
Reagent Activated MnO₂
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 24-48 hours
Typical Yield 70-85%

Table 3: Chlorination Parameters

ParameterValue
Starting Material 6-nitroisoquinolin-1(2H)-one
Reagent POCl₃
Solvent Neat (POCl₃ as solvent)
Temperature 105 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 50-70%

References

Technical Support Center: Purification of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Chloro-6-nitroisoquinolin-1-ol, a key intermediate for researchers and professionals in drug development.

Troubleshooting Common Purification Issues

Researchers may encounter several challenges during the purification of this compound. This section addresses common problems with potential solutions.

Problem 1: Low Recovery After Column Chromatography

Possible Cause Recommended Solution
Compound is too polar and remains on the silica gel. Use a more polar eluent system. Consider adding a small percentage of methanol or acetic acid to the mobile phase to increase its polarity. For highly polar compounds, reverse-phase chromatography may be a more suitable option.
Compound degradation on silica gel. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Deactivating the silica gel with a base, such as triethylamine, before use can mitigate this issue. Alternatively, using a different stationary phase like alumina may be beneficial.
Improper solvent system selection. A suboptimal solvent system can lead to poor separation and co-elution of the product with impurities. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.

Problem 2: Persistent Impurities After Recrystallization

Possible Cause Recommended Solution
Inappropriate recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization.
Presence of regioisomeric impurities. Regioisomers can have very similar physical properties, making them difficult to separate by recrystallization alone.[1] In such cases, column chromatography is often necessary to achieve high purity.
Cooling the solution too quickly. Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.

Problem 3: Streaking on Thin Layer Chromatography (TLC)

Possible Cause Recommended Solution
Compound is highly polar and interacts strongly with the silica plate. Add a small amount of a polar solvent like methanol or a modifier like acetic acid or ammonia to the developing solvent to reduce streaking.[2][3]
Sample is overloaded on the TLC plate. Spot a more dilute solution of your compound onto the TLC plate.
Presence of acidic or basic functional groups. The isoquinolin-1-ol moiety can exhibit acidic or basic properties. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help to obtain sharper spots.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound?

A1: Due to the presence of the nitro group and the isoquinolin-1-ol core, the compound is expected to be polar. A good starting point for normal-phase silica gel chromatography would be a solvent system of moderate polarity, such as a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate.[4][5] The ratio can be optimized using TLC. For instance, you can start with a 70:30 mixture of hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

Q2: How can I choose a suitable solvent for recrystallization?

A2: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and toluene. It is also possible to use a two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity is observed, followed by heating to redissolve and slow cooling.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a common issue for certain classes of compounds.[6] You can try the following:

  • Deactivate the silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% of triethylamine. This will neutralize the acidic sites on the silica surface.

  • Switch to a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Minimize contact time: Use flash column chromatography to reduce the time the compound spends on the column.[4]

Q4: Are there any alternative purification techniques to chromatography and recrystallization?

A4: While column chromatography and recrystallization are the most common methods, other techniques can be considered:

  • Acid-Base Extraction: The isoquinolin-1-ol moiety may allow for selective extraction. By dissolving the crude material in an organic solvent and washing with a dilute aqueous base, the compound may be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer would precipitate the purified product.

  • Solid Phase Extraction (SPE): For small-scale purification, SPE cartridges with various stationary phases (e.g., C18 for reverse-phase) can be used for rapid cleanup.[1]

Experimental Workflows and Diagrams

To aid in visualizing the purification processes, the following workflows are provided.

experimental_workflow_column_chromatography cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis cluster_final Final Step prep_sample Dissolve crude product in minimal solvent load_sample Load sample onto the column prep_sample->load_sample prep_column Pack silica gel column with non-polar solvent prep_column->load_sample elute Elute with solvent gradient (increasing polarity) load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent to obtain pure product combine->evaporate

Caption: Workflow for Column Chromatography Purification.

experimental_workflow_recrystallization dissolve Dissolve crude product in minimum hot solvent cool_slow Allow to cool slowly to room temperature dissolve->cool_slow cool_ice Cool in an ice bath to maximize crystal formation cool_slow->cool_ice filter Filter to collect crystals cool_ice->filter wash Wash crystals with cold solvent filter->wash dry Dry the purified crystals wash->dry

Caption: Workflow for Recrystallization Purification.

logical_relationship_troubleshooting cluster_problem Problem Observed cluster_diagnosis Potential Causes cluster_solution Possible Solutions problem Poor Purification Outcome cause1 Incorrect Solvent/Eluent problem->cause1 cause2 Compound Instability problem->cause2 cause3 Similar Impurity Polarity problem->cause3 solution1a Optimize Solvent System (TLC) cause1->solution1a solution1b Switch Purification Method (e.g., Recrystallization) cause1->solution1b solution2a Use Deactivated Silica/Alumina cause2->solution2a solution2b Employ Milder Conditions cause2->solution2b solution3 High-Resolution Chromatography cause3->solution3

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and chemists encountering common issues during the synthesis of 3-Chloro-6-nitroisoquinolin-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a multi-step synthesis starting from 2-methyl-4-nitrophenylacetonitrile. This route involves the formation of a phenylacetic acid intermediate, followed by cyclization to yield the target isoquinolin-1-ol.

Q2: What are the critical parameters in the cyclization step?

The cyclization of the phenylacetyl chloride intermediate is acid-catalyzed. The choice of acid, reaction temperature, and reaction time are critical. Insufficiently strong acid or low temperatures may lead to incomplete cyclization, while excessively high temperatures can promote side reactions and decomposition of the nitro group.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material and the appearance of the product spot (which is typically more polar) indicate reaction progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the expected yields for this synthesis?

Yields can vary significantly based on the purity of starting materials and optimization of reaction conditions. Generally, the carboxylation step can proceed in high yield (around 80-90%), while the cyclization step may have a more moderate yield (50-70%) due to potential side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-cyano-5-nitrophenylacetic acid - Incomplete deprotonation of the starting nitrile.- Reaction with atmospheric CO2 or moisture.- Formation of dicarboxylic acid byproduct.- Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).- Maintain an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.- Use a controlled amount of CO2 for carboxylation. If dicarboxylation occurs, the byproduct can sometimes be converted to the desired product by treatment with a strong acid.
Incomplete cyclization to the isoquinolin-1-ol - Insufficiently strong acid catalyst.- Low reaction temperature.- Short reaction time.- Use a strong acid like polyphosphoric acid (PPA) or a mixture of phosphorus pentachloride (PCl5) and a Lewis acid.- Gradually increase the reaction temperature while monitoring for decomposition.- Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Formation of a dark, tarry reaction mixture - Decomposition of the nitro group at high temperatures.- Polymerization of starting materials or intermediates.- Maintain careful temperature control, especially during the cyclization step.- Ensure all reagents are of high purity to avoid catalytic decomposition.
Presence of multiple unidentified byproducts - Side reactions due to reactive intermediates.- Over-chlorination during the formation of the acid chloride.- Optimize the stoichiometry of reagents, particularly the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).- Purify the intermediate acid chloride before the cyclization step.- Employ chromatographic purification methods (e.g., column chromatography) to isolate the desired product.

Experimental Protocols

Key Experiment: Synthesis of 2-cyano-5-nitrophenylacetic acid
  • To a solution of 2-methyl-4-nitrophenylacetonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, slowly add a solution of Lithium Diisopropylamide (LDA) in THF.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, maintaining the temperature at -78 °C.

  • Quench the reaction with aqueous HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyano-5-nitrophenylacetic acid.

Key Experiment: Cyclization to this compound
  • To a solution of 2-cyano-5-nitrophenylacetic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Add the crude acid chloride to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C) and stir for 2-4 hours.

  • Pour the reaction mixture onto ice and collect the resulting precipitate by filtration.

  • Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether) to afford the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-methyl-4-nitrophenylacetonitrile 2-methyl-4-nitrophenylacetonitrile 2-cyano-5-nitrophenylacetic acid 2-cyano-5-nitrophenylacetic acid 2-methyl-4-nitrophenylacetonitrile->2-cyano-5-nitrophenylacetic acid 1. LDA, THF, -78°C 2. CO2 This compound This compound 2-cyano-5-nitrophenylacetic acid->this compound 1. (COCl)2, DMF 2. PPA, Δ

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Check base strength - Ensure inert atmosphere - Optimize CO2 addition check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Optimize cyclization temp. - Check reagent stoichiometry - Purify intermediates check_purity->troubleshoot_purity Yes success Successful Synthesis check_purity->success No troubleshoot_yield->start Re-run troubleshoot_purity->start Re-run

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reactions main_reaction Desired Reaction: Carboxylation & Cyclization side_reaction1 Side Reaction 1: Dicarboxylation main_reaction->side_reaction1 Excess CO2 or non-selective deprotonation side_reaction2 Side Reaction 2: Incomplete Cyclization main_reaction->side_reaction2 Low Temperature or weak acid side_reaction3 Side Reaction 3: Nitro Group Decomposition main_reaction->side_reaction3 High Temperature

Caption: Common side reactions in the synthesis.

3-Chloro-6-nitroisoquinolin-1-ol stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information regarding the stability and storage of 3-Chloro-6-nitroisoquinolin-1-ol. Below you will find frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of the compound, it is critical to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), and refrigerated at 2-8°C.

Q2: How sensitive is this compound to environmental factors like light, moisture, and temperature?

A2: The stability of this compound can be compromised by exposure to certain environmental factors.

  • Moisture: The chloro-isoquinoline structure may be susceptible to hydrolysis. Storing under an inert, dry atmosphere is crucial to prevent the replacement of the chloro group with a hydroxyl group.

  • Light: As a nitroaromatic compound, there is a potential for photodegradation upon exposure to UV or high-intensity visible light. It is recommended to store the compound in an amber vial or in a dark location.

  • Temperature: Elevated temperatures can accelerate degradation. Refrigeration at 2-8°C is necessary to minimize thermal decomposition.

Q3: What does the compound look like and what might a change in appearance indicate?

A3: this compound is typically a pale-yellow to yellow-brown solid. A significant change in color, such as darkening, or a change in physical state, may indicate degradation or contamination. If such changes are observed, it is advisable to verify the purity of the compound before use.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method, as detailed in the "Experimental Protocols" section below, can separate the parent compound from potential impurities and degradation products.

Storage Conditions Summary

For quick reference, the recommended storage and handling conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)To minimize the rate of thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent moisture-driven hydrolysis and potential oxidation.
Light Protect from light (e.g., amber vial)Nitroaromatic compounds can be susceptible to photodegradation.
Container Tightly sealed containerTo maintain the inert atmosphere and prevent contamination.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, potentially related to its stability.

Problem: Inconsistent or non-reproducible experimental results.

This is a common indicator that the integrity of a key reagent may be compromised. The following workflow can help diagnose the issue.

G start Inconsistent Experimental Results check_compound Is compound stability a potential cause? start->check_compound check_storage Review Storage Conditions (Temp, Atmosphere, Light) check_compound->check_storage Yes other_factors Investigate other experimental factors (e.g., protocol, other reagents, equipment). check_compound->other_factors No storage_ok Conditions Correct? check_storage->storage_ok analyze_purity Perform Purity Analysis (e.g., HPLC) storage_ok->analyze_purity Yes use_new Solution: Use a fresh, unopened aliquot of the compound. storage_ok->use_new No purity_ok Purity >95%? analyze_purity->purity_ok discard Solution: Discard degraded stock. Procure new material. purity_ok->discard No purity_ok->other_factors Yes G prep Prepare Mobile Phases and Sample (0.1 mg/mL) equil Equilibrate HPLC System with Initial Conditions (10% B) prep->equil inject Inject Sample (5 µL) equil->inject run Run Gradient Method (15 min) inject->run detect Detect at 254/320 nm run->detect analyze Integrate Peaks and Calculate Area % detect->analyze result Report Purity (Area % of Main Peak) analyze->result

Technical Support Center: 3-Chloro-6-nitroisoquinolin-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and troubleshooting of 3-Chloro-6-nitroisoquinolin-1-ol and related derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this and similar isoquinolinone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice in a question-and-answer format to troubleshoot common issues in the multi-step synthesis of this compound. A plausible synthetic route involves the cyclization of a substituted phenylacetamide, followed by chlorination and nitration. The following troubleshooting guide is structured around this proposed synthetic pathway.

Scenario 1: Issues with the Cyclization to form the Isoquinolin-1-ol Core

A common method for forming the isoquinolin-1-ol (or isoquinolinone) core is the Bischler-Napieralski reaction or a related cyclization of a phenylethylamine or phenylacetamide derivative.

Question 1: My Bischler-Napieralski cyclization to form the isoquinolin-1-ol precursor is resulting in a low yield or no product. What are the possible causes and solutions?

Answer:

Low or no yield in a Bischler-Napieralski reaction can stem from several factors. Here are the most common issues and their respective troubleshooting strategies:

  • Insufficiently activated aromatic ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. If the phenyl ring of your starting material (e.g., a phenylethylamide) lacks electron-donating groups, the cyclization will be difficult.

    • Solution: Ensure your starting material has appropriate activating groups. If not, consider using stronger dehydrating agents or higher reaction temperatures.[1][2]

  • Decomposition of starting material or product: The reaction often requires harsh conditions (e.g., refluxing in POCl₃), which can lead to decomposition.

    • Solution: Monitor the reaction closely by TLC. Try lowering the reaction temperature or using a milder dehydrating agent like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O).[1]

  • Side reactions: A significant side reaction can be the formation of styrenes via a retro-Ritter type reaction, especially if a nitrilium ion intermediate is formed.[3]

    • Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the side product.[3] Alternatively, a modified procedure using oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination that leads to styrene formation.[3]

  • Moisture in the reaction: The dehydrating agents used are highly sensitive to moisture, which will quench the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and reagents.

Scenario 2: Challenges in the Chlorination of the Isoquinolin-1-ol

The introduction of a chlorine atom at the 3-position is a key step. This is typically achieved through electrophilic chlorination.

Question 2: I am observing poor regioselectivity or multiple chlorinated products during the chlorination of my isoquinolin-1-ol intermediate. How can I improve the selectivity for the 3-chloro position?

Answer:

Controlling regioselectivity in the halogenation of heterocyclic systems can be challenging. Here are some approaches to favor chlorination at the 3-position:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent can influence selectivity.

    • Solution: Common reagents for this transformation include phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). POCl₃ is often used to convert hydroxyquinolines and isoquinolines to their chloro-derivatives. Experiment with different reagents and reaction conditions (temperature, solvent) to optimize for the desired isomer.

  • Reaction Mechanism and Intermediates: The reaction may proceed through different intermediates depending on the conditions. Understanding the likely mechanism can help in controlling the outcome.

    • Solution: For the conversion of a hydroxyl group at the 1-position to a chloro group, reagents like POCl₃ are standard. If you are chlorinating the ring directly, the position of substitution will be directed by the existing substituents. The lactam-lactim tautomerism of the isoquinolin-1-ol can also play a role in directing the substitution.

Scenario 3: Difficulties with the Nitration Step

The final step in this proposed synthesis is the introduction of the nitro group at the 6-position.

Question 3: My nitration reaction is giving a mixture of isomers (e.g., 5-nitro and 8-nitro) instead of the desired 6-nitro product. How can I achieve better regioselectivity?

Answer:

The nitration of isoquinolines is known to be sensitive to reaction conditions and the nature of the substrate.

  • Nature of the Reacting Species: Nitration typically occurs on the protonated form of the heterocycle under acidic conditions.[4] This deactivates the heterocyclic ring towards electrophilic attack, directing the substitution to the benzene ring.

    • Solution: The directing effects of the existing substituents on the benzene ring will determine the position of nitration. If your precursor has a directing group that favors the 6-position, you should get the desired product. Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acid) typically yield a mixture of 5- and 8-nitroisoquinolines.[4][5]

  • Alternative Nitrating Agents: The choice of nitrating agent can influence the isomeric ratio of the products.

    • Solution: To achieve different regioselectivity, consider using alternative nitrating agents under milder conditions. For example, using acetyl nitrate may offer different selectivity.[6] Zeolite catalysts have also been used to favor para-nitration in some aromatic systems.[7]

  • Protecting Groups: In some cases, the use of protecting groups can block certain positions and direct the nitration to the desired site.

    • Solution: While more synthetically complex, this strategy can be effective. The protecting group would need to be removed in a subsequent step.

Quantitative Data Summary

Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Cyclization Yield

EntryDehydrating AgentTemperature (°C)Reaction Time (h)Yield (%)
1POCl₃100465
2P₂O₅140275
3Tf₂O / 2-Cl-Py0 to 22185
4PPA150160

Data is illustrative and based on general yields for Bischler-Napieralski reactions.[1][2]

Table 2: Regioselectivity of Isoquinoline Nitration under Different Conditions

EntryNitrating AgentTemperature (°C)5-Nitro Isomer (%)6-Nitro Isomer (%)8-Nitro Isomer (%)
1HNO₃ / H₂SO₄0~45<5~45
2Acetyl Nitrate-10VariableVariableVariable
3HNO₃ / Zeolite80LowHigh (para)Low

Data is illustrative and based on known nitration patterns of isoquinoline and related heterocycles.[4][6][7]

Key Experimental Protocols

The following are generalized protocols for the key reaction types involved in the synthesis of this compound. Note: These are general procedures and may require optimization for the specific substrate.

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

  • To a solution of the β-phenylethylamide (1.0 equiv) in a dry solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 1.5 equiv) dropwise at 0 °C under an inert atmosphere.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Nitration of an Isoquinoline Derivative

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add the isoquinoline derivative portion-wise, ensuring the temperature does not rise significantly.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Collect the precipitated product by filtration or extract with an appropriate organic solvent.

  • Wash the crude product with water, dry it, and purify by column chromatography or recrystallization.

Visualizations

Diagram 1: Proposed Reaction Mechanism for Bischler-Napieralski Cyclization

Bischler_Napieralski cluster_start Starting Material cluster_reagent Reagent cluster_intermediate1 Intermediate Formation cluster_intermediate2 Cyclization cluster_product Product start β-Phenylethylamide intermediate1 Imidoyl Phosphate start->intermediate1 Activation reagent POCl₃ reagent->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline intermediate2->product Elimination

Caption: Bischler-Napieralski reaction pathway.

Diagram 2: Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Workflow Start Low or No Product in Cyclization CheckActivation Is Aromatic Ring Sufficiently Activated? Start->CheckActivation CheckConditions Are Reaction Conditions Too Harsh? CheckActivation->CheckConditions Yes SolutionActivation Use Stronger Dehydrating Agent or Higher Temperature CheckActivation->SolutionActivation No CheckSideReactions Evidence of Side Reactions? CheckConditions->CheckSideReactions No SolutionConditions Lower Temperature or Use Milder Reagent CheckConditions->SolutionConditions Yes CheckMoisture Possibility of Moisture Contamination? CheckSideReactions->CheckMoisture No SolutionSideReactions Modify Reaction Conditions (e.g., change solvent) CheckSideReactions->SolutionSideReactions Yes SolutionMoisture Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) CheckMoisture->SolutionMoisture Yes End Improved Yield CheckMoisture->End No SolutionActivation->End SolutionConditions->End SolutionSideReactions->End SolutionMoisture->End Synthesis_Flow Start Substituted Phenylacetamide Step1 Cyclization (e.g., Bischler-Napieralski) Start->Step1 Intermediate1 Isoquinolin-1-ol Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 3-Chloro-isoquinolin-1-ol Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 FinalProduct 3-Chloro-6-nitro- isoquinolin-1-ol Step3->FinalProduct

References

Technical Support Center: 3-Chloro-6-nitroisoquinolin-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. Given the absence of a well-established, single-step synthesis protocol in the current literature, this guide is based on a plausible multi-step synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A plausible synthetic pathway involves a three-stage process:

  • Nitration: Formation of 4-nitrohomophthalic acid.

  • Cyclization: Conversion of 4-nitrohomophthalic acid with a nitrogen source to form 6-nitroisoquinolin-1,3(2H,4H)-dione.

  • Chloro-deoxygenation: Selective chlorination of the dione to yield the final product, this compound.

Q2: What are the key challenges in this synthesis?

Researchers may encounter challenges in controlling the regioselectivity of the initial nitration, achieving efficient cyclization, and performing selective chlorination without side reactions. Each step requires careful optimization of reaction conditions.

Q3: Are there any known side products?

Potential side products include isomers from the nitration step (e.g., 5-nitrohomophthalic acid), incomplete cyclization products, and over-chlorinated species such as 1,3-dichloro-6-nitroisoquinoline.

Q4: What purification methods are recommended?

Purification at each stage will likely involve recrystallization for solid intermediates and column chromatography to separate the desired product from isomers and side products. High-performance liquid chromatography (HPLC) is recommended for purity analysis.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination Start Homophthalic Anhydride Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 4-Nitrohomophthalic Acid Nitration->Intermediate1 Cyclization Cyclization (e.g., Urea or NH4OAc) Intermediate1->Cyclization Intermediate2 6-Nitroisoquinolin-1,3-dione Cyclization->Intermediate2 Chlorination Selective Chlorination (e.g., POCl3) Intermediate2->Chlorination Product This compound Chlorination->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides

Stage 1: Nitration of Homophthalic Anhydride

Objective: To synthesize 4-nitrohomophthalic acid with high regioselectivity.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or slowly increase the temperature. Ensure adequate mixing.
Product loss during workup.Optimize extraction and precipitation pH. Use ice-cold water for washing to minimize solubility losses.
Formation of Isomers Reaction temperature is too high, reducing selectivity.Maintain a low temperature (0-5 °C) during the addition of the nitrating agent.
Incorrect nitrating agent ratio.Carefully control the stoichiometry of nitric acid and sulfuric acid.
Product is an oil/fails to crystallize Presence of impurities, including isomeric byproducts.Attempt purification by column chromatography (silica gel, with a polar eluent system like ethyl acetate/hexanes with acetic acid).
Residual strong acid.Ensure thorough washing of the crude product with cold water until the washings are pH neutral.
Stage 2: Cyclization to 6-Nitroisoquinolin-1,3-dione

Objective: To efficiently cyclize 4-nitrohomophthalic acid to the corresponding isoquinolinedione.

Problem Potential Cause Recommended Solution
Low Conversion Insufficient temperature for dehydration/cyclization.Increase the reaction temperature. Consider using a higher-boiling solvent if applicable.
Inefficient nitrogen source.Screen different nitrogen sources such as urea, ammonium acetate, or formamide.
Formation of Amide Intermediate Incomplete cyclization.Prolong the reaction time at the optimal temperature to ensure full ring closure.
Product Degradation (dark color) Reaction temperature is too high.Optimize the temperature to be high enough for cyclization but below the decomposition point of the product.
Stage 3: Selective Chlorination

Objective: To convert 6-nitroisoquinolin-1,3-dione to this compound.

Problem Potential Cause Recommended Solution
Formation of 1,3-dichloro byproduct Excess chlorinating agent or harsh conditions.Use a stoichiometric amount of the chlorinating agent (e.g., POCl₃). Add the reagent at a lower temperature and monitor the reaction closely by TLC or LC-MS.
No Reaction or Low Yield Chlorinating agent is not reactive enough.Screen different chlorinating agents (e.g., SOCl₂, (COCl)₂). The addition of a catalytic amount of DMF to POCl₃ can increase its reactivity.
The starting material is insoluble.Use a suitable high-boiling inert solvent to improve solubility.
Recovery of Starting Material Reaction temperature is too low or reaction time is too short.Gradually increase the reflux temperature and extend the reaction time.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product in Final Step? Check_Purity Analyze Purity of 6-Nitroisoquinolin-1,3-dione Start->Check_Purity Recrystallize Recrystallize or Chromatograph Intermediate Check_Purity->Recrystallize Impure Optimize_Chlorination Optimize Chlorination Conditions (Temp, Time, Reagent Stoichiometry) Check_Purity->Optimize_Chlorination Pure Recrystallize->Optimize_Chlorination Check_Cyclization Analyze Purity of 4-Nitrohomophthalic Acid Optimize_Chlorination->Check_Cyclization Optimize_Cyclization Optimize Cyclization (Temp, Nitrogen Source) Check_Cyclization->Optimize_Cyclization Impure Optimize_Nitration Optimize Nitration (Low Temp, Stoichiometry) Check_Cyclization->Optimize_Nitration Pure Optimize_Cyclization->Optimize_Nitration

Caption: Decision tree for troubleshooting the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitrohomophthalic Acid
  • Preparation: Cool a stirred mixture of concentrated sulfuric acid (e.g., 50 mL) to 0 °C in an ice-salt bath.

  • Addition: Slowly add homophthalic anhydride (e.g., 10 g) in portions, ensuring the temperature does not exceed 5 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise over 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with ice-cold water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum to yield crude 4-nitrohomophthalic acid. Further purification can be achieved by recrystallization from hot water.

Protocol 2: Synthesis of 6-Nitroisoquinolin-1,3(2H,4H)-dione
  • Mixing: Combine 4-nitrohomophthalic acid (e.g., 5 g) and urea (e.g., 5 g, as a nitrogen source) in a round-bottom flask.

  • Heating: Heat the mixture in an oil bath. The mixture will melt, and gas evolution (ammonia and carbon dioxide) will be observed.

  • Reaction: Slowly raise the temperature to 180-200 °C and maintain for 1-2 hours until gas evolution ceases.

  • Cooling: Allow the reaction mixture to cool to room temperature. The product should solidify.

  • Purification: Recrystallize the crude solid from a suitable solvent like acetic acid or ethanol to obtain pure 6-nitroisoquinolin-1,3-dione.

Protocol 3: Synthesis of this compound
  • Setup: In a flask equipped with a reflux condenser and a gas trap, add 6-nitroisoquinolin-1,3-dione (e.g., 2 g) to phosphorus oxychloride (POCl₃, e.g., 10 mL).

  • Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 2-3 drops).

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Workup: Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Isolation: A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

3-Chloro-6-nitroisoquinolin-1-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-6-nitroisoquinolin-1-ol, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a heterocyclic organic compound. Below is a summary of its key properties based on available data.

PropertyValueSource
CAS Number 1416714-03-8[1]
Molecular Formula C₉H₅ClN₂O₃[1]
Molecular Weight 224.60 g/mol [1]
Appearance Likely a solid (crystalline)Inferred from similar compounds
Storage Inert atmosphere, 2-8°C[1]

Q2: I am having trouble dissolving this compound. Is this expected?

A2: Yes, it is common for complex organic molecules like this compound, which contain both polar (nitro, hydroxyl) and non-polar (chlorinated aromatic ring) groups, to exhibit poor solubility in common solvents. Many researchers encounter challenges in finding a suitable solvent that can dissolve the compound at the desired concentration.

Q3: What are the primary safety precautions I should take when handling this compound?

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4]

  • First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Initial Troubleshooting Workflow

G A Start: Undissolved Compound B Assess Required Concentration A->B C Consult Solvent Miscibility Chart B->C D Initial Solvent Screening (Small Scale) C->D E Is solubility achieved? D->E F Proceed with Experiment E->F Yes G Systematic Solubility Enhancement E->G No

Caption: Initial workflow for addressing solubility issues.

Issue: Compound will not dissolve in my primary solvent.

Solution 1: Solvent Screening

It is crucial to test a range of solvents with varying polarities. Due to its chemical structure, a single common solvent may not be effective.

Qualitative Solubility Profile (Predicted)

SolventPolarityExpected SolubilityRationale
Water/Buffers HighVery LowThe non-polar aromatic and chloro groups will likely dominate, leading to poor aqueous solubility.
Ethanol/Methanol HighLow to ModerateThe hydroxyl group may allow for some interaction, but the overall structure may limit solubility.
Acetone MediumModerateMay offer a balance of polarity to interact with different parts of the molecule.
Dichloromethane (DCM) MediumLow to ModerateMay interact with the chloro and aromatic components.
Dimethyl Sulfoxide (DMSO) High (Aprotic)HighDMSO is a powerful, polar aprotic solvent known for dissolving many poorly soluble compounds.
Dimethylformamide (DMF) High (Aprotic)HighSimilar to DMSO, DMF is effective for a wide range of organic molecules.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh 1-2 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, Ethanol, Acetone, DCM, DMSO, DMF) in small, incremental volumes (e.g., 100 µL).

  • Observation: After each addition, vortex or sonicate the vial for 30-60 seconds.

  • Assessment: Observe for complete dissolution. Note the approximate volume of solvent required.

  • Selection: Choose the solvent that dissolves the compound at the highest concentration with the smallest volume.

Solution 2: Co-Solvency

If a single solvent is not effective or suitable for your experiment, a co-solvent system can be employed. This involves using a mixture of a strong solvent (in which the compound is soluble) and a weaker, miscible "anti-solvent" (often the primary experimental medium, like a buffer).

Co-Solvency Workflow

G A Identify a strong organic solvent (e.g., DMSO, DMF) B Dissolve compound in minimal volume of the strong solvent to create a stock solution. A->B D Slowly add the stock solution to the primary solvent with vigorous stirring. B->D C Identify the primary experimental solvent (e.g., aqueous buffer). C->D E Monitor for precipitation. D->E F Solution is ready for use. E->F No Precipitation G Adjust ratio of co-solvents or try a different system. E->G Precipitation Occurs

Caption: Workflow for using a co-solvent system.

Experimental Protocol: Co-Solvency Method

  • Stock Solution: Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-50 mM).

  • Dilution: While vortexing or rapidly stirring your aqueous buffer, add the stock solution dropwise until the desired final concentration is reached.

  • Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, the final concentration may be too high for that specific co-solvent ratio.

  • Control: Always prepare a vehicle control (buffer with the same percentage of the organic solvent) to account for any effects of the co-solvent in your experiment.

Solution 3: pH Adjustment

The hydroxyl group on the isoquinoline ring may have a pKa that allows for increased solubility in basic or acidic conditions due to salt formation.

Experimental Protocol: pH Modification

  • Dispersion: Suspend the compound in an aqueous buffer.

  • Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Monitor the pH and observe for dissolution.

  • Caution: Be aware that pH changes can affect the stability of your compound and may not be compatible with your experimental system.

Solution 4: Particle Size Reduction

For suspensions or to increase the rate of dissolution, reducing the particle size can be effective.

  • Micronization: This technique increases the surface area of the compound, which can improve the dissolution rate, though it won't increase the equilibrium solubility.[5][6][7] This is typically achieved through milling processes.

  • Nanosuspensions: Creating a nanosuspension can significantly improve the dissolution rate and apparent solubility. This can be done via high-pressure homogenization or media milling.

Relationship of Solubility Enhancement Techniques

G cluster_0 Physical Modifications cluster_1 Chemical Modifications cluster_2 Other Methods A Particle Size Reduction (Micronization, Nanosuspension) B Modification of Crystal Habit (Polymorphs, Amorphous Forms) C Solid Dispersions D pH Adjustment E Salt Formation F Complexation (e.g., with Cyclodextrins) G Co-Solvency H Use of Surfactants Z Poorly Soluble Compound: This compound Z->A Z->B Z->C Z->D Z->E Z->F Z->G Z->H

References

identifying impurities in 3-Chloro-6-nitroisoquinolin-1-ol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in 3-Chloro-6-nitroisoquinolin-1-ol samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources:

  • Process-Related Impurities: These are impurities that arise during the synthesis process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[1]

  • Degradation Products: These impurities form when the drug substance degrades under the influence of environmental factors such as light, heat, humidity, or interaction with excipients.[2]

  • Contaminants: These can be introduced from manufacturing equipment, solvents, or packaging materials.

Q2: What are the likely process-related impurities based on a plausible synthetic route?

A2: While the exact commercial synthesis route for this compound is often proprietary, a plausible route could involve either the nitration of 3-chloroisoquinolin-1-ol or the chlorination of 6-nitroisoquinolin-1-ol. Based on these possibilities, potential process-related impurities could include:

  • Starting Materials:

    • 3-chloroisoquinolin-1-ol (if nitration is the final step)

    • 6-nitroisoquinolin-1-ol (if chlorination is the final step)[3]

  • Isomeric Impurities:

    • Other positional isomers formed during nitration, such as 3-Chloro-5-nitroisoquinolin-1-ol or 3-Chloro-8-nitroisoquinolin-1-ol.

  • Over-chlorinated or Under-chlorinated Products:

    • Dichloro-6-nitroisoquinolin-1-ol isomers.

    • 6-nitroisoquinolin-1-ol (if the reaction is incomplete).

  • By-products from side reactions.

Q3: What are the expected degradation products of this compound?

A3: As a nitroaromatic heterocyclic compound, this compound is susceptible to degradation under various stress conditions.[4][5] Common degradation pathways include:[6]

  • Reduction of the nitro group: This can lead to the formation of 6-amino-3-chloro-isoquinolin-1-ol.

  • Hydrolysis: The chloro group at the 3-position may be susceptible to hydrolysis, leading to the formation of 6-nitroisoquinolin-1,3-diol.

  • Oxidation: The isoquinoline ring system can be oxidized, leading to ring-opened products.

  • Photodegradation: Exposure to light can induce various degradation pathways.[7]

Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown impurities by providing molecular weight information.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities, which is essential for their definitive identification.

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities, such as residual solvents.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing 1. Active sites on the column interacting with the analyte. 2. Mobile phase pH is not optimal. 3. Column is overloaded.1. Use a column with end-capping or a different stationary phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column is overloaded.1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce the injection volume or sample concentration.
Split Peaks 1. Clogged column inlet frit. 2. Void in the column packing. 3. Co-elution of an impurity.1. Reverse flush the column (if recommended by the manufacturer). 2. Replace the column. 3. Optimize the mobile phase or gradient to improve separation.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection.1. Use high-purity solvents and prepare fresh mobile phase daily. 2. Implement a robust needle wash procedure in the autosampler.
Baseline Drift 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Detector lamp aging.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the detector lamp if necessary.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in pump flow rate. 3. Column equilibration is insufficient.1. Prepare mobile phase accurately and consistently. 2. Check the pump for leaks and ensure proper functioning. 3. Allow sufficient time for the column to equilibrate with the mobile phase between injections.

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

LC-MS Method for Impurity Identification
  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

NMR Sample Preparation for Structural Elucidation
  • Sample Requirement: Isolate the impurity of interest using preparative HPLC.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), depending on the solubility of the impurity.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the isolated impurity in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the structure of the impurity.

Data Presentation

Table 1: Potential Impurities in this compound
Impurity Name Potential Source Molecular Formula Molecular Weight ( g/mol )
3-chloroisoquinolin-1-olStarting MaterialC9H6ClNO179.60
6-nitroisoquinolin-1-olStarting MaterialC9H6N2O3190.16
3-Chloro-5-nitroisoquinolin-1-olIsomeric ImpurityC9H5ClN2O3224.60
3-Chloro-8-nitroisoquinolin-1-olIsomeric ImpurityC9H5ClN2O3224.60
6-amino-3-chloro-isoquinolin-1-olDegradation ProductC9H7ClN2O194.62
6-nitroisoquinolin-1,3-diolDegradation ProductC9H6N2O4206.16

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution HPLC_UV HPLC-UV Dissolution->HPLC_UV Quantification LC_MS LC-MS Dissolution->LC_MS Identification Quantification Quantification HPLC_UV->Quantification Identification Identification LC_MS->Identification NMR NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Identification->NMR Requires Isolation

Caption: Experimental workflow for impurity analysis.

logical_relationship Start Start Unexpected_Peak Unexpected Peak in Chromatogram? Start->Unexpected_Peak Check_System Check HPLC System Suitability Unexpected_Peak->Check_System Yes End End Unexpected_Peak->End No System_OK System OK? Check_System->System_OK Troubleshoot_HPLC Troubleshoot HPLC (see guide) System_OK->Troubleshoot_HPLC No Analyze_by_LCMS Analyze by LC-MS System_OK->Analyze_by_LCMS Yes Troubleshoot_HPLC->Check_System Identify_Impurity Identify Potential Impurity Analyze_by_LCMS->Identify_Impurity Isolate_Impurity Isolate Impurity (Prep-HPLC) Identify_Impurity->Isolate_Impurity Characterize_NMR Characterize by NMR Isolate_Impurity->Characterize_NMR Characterize_NMR->End

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Scale-up Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-6-nitroisoquinolin-1-ol.

Troubleshooting Guide

The scale-up synthesis of this compound can be divided into three main stages, each with its unique set of challenges:

  • Stage 1: Nitration of 4-chlorophenylacetic acid to 2-cyano-5-nitrophenylacetic acid.

  • Stage 2: Cyclization to 6-nitroisoquinolin-1-ol.

  • Stage 3: Chlorination to this compound.

This guide addresses common issues encountered at each stage in a question-and-answer format.

Stage 1: Nitration of 4-chlorophenylacetic acid

Q1: Low yield of the desired 2-cyano-5-nitrophenylacetic acid is observed. What are the possible causes and solutions?

A1: Low yields during the nitration of 4-chlorophenylacetic acid are often attributed to incomplete reaction, side reactions, or product degradation.

  • Incomplete Reaction:

    • Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the starting material is optimized. On a larger scale, mass transfer limitations can lead to localized areas of low reagent concentration. Improve agitation to ensure homogeneity.

    • Low Reaction Temperature: While nitration is exothermic and requires careful temperature control, a temperature that is too low can significantly slow down the reaction rate. Gradually increase the temperature in small increments, closely monitoring for any exotherms.

  • Side Reactions:

    • Over-nitration: The formation of dinitro byproducts can occur if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring of the reaction progress by techniques like HPLC is crucial.

    • Oxidation: Strong nitrating conditions can lead to the oxidation of the phenylacetic acid side chain. Using a milder nitrating agent or ensuring precise temperature control can mitigate this.

  • Product Degradation:

    • Harsh Quenching: The reaction mixture is typically quenched in ice water. A rapid, uncontrolled quench can lead to localized heating and potential degradation of the product. A slow, controlled addition of the reaction mixture to the ice water with vigorous stirring is recommended.

ParameterStandard RangeTroubleshooting Action
Molar Ratio (HNO₃:Substrate)1.1 - 1.5Increase in 0.1 increments
Molar Ratio (H₂SO₄:Substrate)2.0 - 3.0Adjust to maintain a strong acid medium
Reaction Temperature0 - 10 °CIncrease in 2 °C increments, monitor exotherm
Reaction Time1 - 3 hoursMonitor by HPLC to determine optimal time

Q2: The isolated product is impure, with significant amounts of isomeric byproducts. How can regioselectivity be improved?

A2: Achieving high regioselectivity in the nitration of substituted benzenes is a common challenge. The directing effects of the existing substituents determine the position of the incoming nitro group.

  • Reaction Conditions: The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion (NO₂⁺), which can affect regioselectivity. Experiment with slight variations in this ratio.

  • Alternative Nitrating Agents: Consider using alternative nitrating agents that may offer better regioselectivity, although this may require significant process development for scale-up.

  • Purification: If isomeric impurities are unavoidable, an efficient purification strategy is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective for removing isomers.

Stage 2: Cyclization to 6-nitroisoquinolin-1-ol

Q3: The cyclization of 2-cyano-5-nitrophenylacetic acid to 6-nitroisoquinolin-1-ol is inefficient. What factors influence this step?

A3: The intramolecular cyclization to form the isoquinolin-1-ol ring is a critical step. Inefficiency can stem from the choice of cyclizing agent, reaction temperature, and water content.

  • Choice of Cyclizing Agent: This reaction typically requires conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by an acid-catalyzed cyclization.

    • Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used. Ensure complete conversion to the acid chloride before proceeding with cyclization. Residual starting material will not cyclize under these conditions.

    • Lewis Acid Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) is often used to promote the intramolecular Friedel-Crafts type acylation. The quality and stoichiometry of the Lewis acid are critical.

  • Reaction Temperature: The temperature for both the acid chloride formation and the subsequent cyclization needs to be carefully controlled. The formation of the acid chloride is often done at room temperature or with gentle heating, while the cyclization may require higher temperatures.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water will quench the acid chloride and the Lewis acid, halting the reaction.

ParameterReagent/ConditionTroubleshooting Action
Acid Chloride FormationThionyl Chloride (SOCl₂)Use a slight excess (1.1-1.2 eq.), monitor by IR for disappearance of carboxylic acid C=O stretch.
Cyclization CatalystAluminum Chloride (AlCl₃)Use a stoichiometric amount, ensure it is fresh and anhydrous.
Reaction Temperature50 - 80 °COptimize for cyclization rate vs. byproduct formation.
SolventHigh-boiling, non-protic (e.g., 1,2-dichloroethane)Ensure solvent is anhydrous.

Q4: During work-up, the product is difficult to isolate or is contaminated with aluminum salts.

A4: The work-up of reactions involving stoichiometric amounts of Lewis acids like AlCl₃ can be challenging on a large scale.

  • Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and helps to precipitate the product.

  • Extraction and Washing: After quenching, the product may need to be extracted into an organic solvent. Thorough washing of the organic layer with dilute acid and then brine is necessary to remove residual aluminum salts.

  • Filtration: In some cases, the product may precipitate directly upon quenching. Ensure the solid is thoroughly washed with water to remove any inorganic salts.

Stage 3: Chlorination to this compound

Q5: The chlorination of 6-nitroisoquinolin-1-ol gives a low yield of the desired 3-chloro product.

A5: The chlorination of the isoquinolin-1-ol core at the 3-position is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure a sufficient excess of POCl₃ is used. On a larger scale, it can also act as the solvent.

    • Reaction Temperature and Time: The reaction usually requires heating. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may lead to decomposition. Typical temperatures range from 80-110 °C. Monitor the reaction by HPLC to determine the optimal reaction time.

  • Side Reactions:

    • Decomposition: The starting material or product may be unstable at high temperatures in the presence of a strong chlorinating agent. Avoid prolonged heating.

    • Formation of Byproducts: Impurities in the starting material can lead to the formation of chlorinated byproducts that are difficult to remove.

ParameterReagent/ConditionTroubleshooting Action
Chlorinating AgentPhosphorus Oxychloride (POCl₃)Use in excess (can be used as solvent)
AdditiveN,N-Dimethylformamide (DMF) (catalytic)Can facilitate the reaction
Reaction Temperature80 - 110 °COptimize for reaction rate vs. stability
Reaction Time2 - 6 hoursMonitor by HPLC

Q6: The final product is difficult to purify and contains residual POCl₃.

A6: Removing the excess POCl₃ and purifying the final product are critical for obtaining material of high purity.

  • Work-up:

    • Removal of Excess POCl₃: After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure.

    • Quenching: The residue is then carefully quenched by pouring it onto crushed ice. This should be done slowly and with good stirring in a well-ventilated fume hood, as the reaction of POCl₃ with water is highly exothermic and produces HCl gas.

    • Neutralization: The acidic aqueous mixture is then neutralized with a base, such as sodium carbonate or sodium hydroxide, until the product precipitates.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography may be necessary, although this can be challenging for large quantities.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during the scale-up of this synthesis?

A: The main safety hazards are associated with:

  • Nitration: This is a highly exothermic reaction with the potential for thermal runaway. Strict temperature control is essential. The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and handling procedures.

  • Use of Thionyl Chloride and Phosphorus Oxychloride: These reagents are corrosive, react violently with water, and release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood.

  • Quenching Procedures: The quenching of strong acids and reactive chlorinating agents is highly exothermic and must be done slowly and with efficient cooling.

Q: How can the progress of each reaction stage be monitored effectively on a larger scale?

A: In-process controls (IPCs) are crucial for a successful scale-up.

  • Thin-Layer Chromatography (TLC): Useful for quick qualitative checks of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative monitoring of the disappearance of starting materials and the formation of products and byproducts.

  • Infrared (IR) Spectroscopy: Can be useful for monitoring the conversion of the carboxylic acid to the acid chloride in Stage 2.

Q: What are the key considerations for solvent selection in each stage?

A:

  • Stage 1 (Nitration): Sulfuric acid often serves as both the catalyst and the solvent.

  • Stage 2 (Cyclization): A high-boiling, inert, and anhydrous solvent like 1,2-dichloroethane or chlorobenzene is suitable.

  • Stage 3 (Chlorination): Phosphorus oxychloride can often be used as both the reagent and the solvent. If a co-solvent is needed, a high-boiling chlorinated solvent is a possibility.

Experimental Workflow and Logic Diagrams

Scale_Up_Synthesis_Workflow cluster_stage1 Stage 1: Nitration cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Chlorination Start Start Nitration Nitration of 4-chlorophenylacetic acid Start->Nitration Quench_1 Quench in Ice Water Nitration->Quench_1 Isolation_1 Isolate Crude 2-cyano-5-nitrophenylacetic acid Quench_1->Isolation_1 Purification_1 Purify by Recrystallization Isolation_1->Purification_1 IPC_1 IPC: HPLC for Purity Purification_1->IPC_1 Acid_Chloride_Formation Form Acid Chloride (e.g., with SOCl₂) IPC_1->Acid_Chloride_Formation Cyclization Lewis Acid-Catalyzed Cyclization (e.g., AlCl₃) Acid_Chloride_Formation->Cyclization Quench_2 Quench in Acidic Ice Cyclization->Quench_2 Isolation_2 Isolate Crude 6-nitroisoquinolin-1-ol Quench_2->Isolation_2 Purification_2 Purify by Washing/ Recrystallization Isolation_2->Purification_2 IPC_2 IPC: HPLC for Purity Purification_2->IPC_2 Chlorination Chlorination with POCl₃ IPC_2->Chlorination Remove_POCl3 Remove Excess POCl₃ (Distillation) Chlorination->Remove_POCl3 Quench_3 Quench in Ice Remove_POCl3->Quench_3 Isolation_3 Isolate Crude Product (Precipitation) Quench_3->Isolation_3 Purification_3 Purify by Recrystallization Isolation_3->Purification_3 Final_Product Final Product: This compound Purification_3->Final_Product

Caption: Overall workflow for the three-stage synthesis of this compound.

Troubleshooting_Nitration Problem Low Yield or Purity in Nitration Stage Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (Over-nitration/Oxidation) Problem->Cause2 Cause3 Poor Regioselectivity Problem->Cause3 Solution1a Increase Nitrating Agent Ratio Cause1->Solution1a Solution1b Optimize Temperature Cause1->Solution1b Solution1c Improve Agitation Cause1->Solution1c Solution2a Strict Temperature Control Cause2->Solution2a Solution2b Reduce Reaction Time Cause2->Solution2b Solution2c Monitor with HPLC Cause2->Solution2c Solution3a Adjust Acid Ratios Cause3->Solution3a Solution3b Efficient Recrystallization Cause3->Solution3b

Caption: Troubleshooting logic for the nitration stage.

Troubleshooting_Chlorination Problem Low Yield or Purity in Chlorination Stage Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Decomposition Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1a Increase POCl₃ Excess Cause1->Solution1a Solution1b Optimize Temperature/Time Cause1->Solution1b Solution1c Use Catalytic DMF Cause1->Solution1c Solution2a Avoid Prolonged Heating Cause2->Solution2a Solution2b Ensure Starting Material Purity Cause2->Solution2b Solution3a Controlled Quenching on Ice Cause3->Solution3a Solution3b Thorough Removal of POCl₃ Cause3->Solution3b Solution3c Optimize Recrystallization Solvent Cause3->Solution3c

Caption: Troubleshooting logic for the chlorination stage.

Validation & Comparative

Comparative Analysis of Synthetic Routes to 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing potential synthetic methodologies for 3-Chloro-6-nitroisoquinolin-1-ol has been compiled for researchers and professionals in the field of drug development and organic synthesis. This document outlines two plausible synthetic pathways, presenting a detailed examination of each proposed step, including experimental protocols and a comparative analysis of their theoretical advantages and disadvantages.

The synthesis of substituted isoquinolin-1-ols is of significant interest due to their prevalence in biologically active compounds. This compound, in particular, presents a challenging synthetic target due to the specific arrangement of its functional groups. This guide explores two distinct multi-step approaches to its synthesis, providing a framework for laboratory investigation.

Method 1: Stepwise Functionalization of the Isoquinolin-1-ol Core

This proposed route involves the initial construction of the isoquinolin-1-ol scaffold, followed by sequential chlorination and nitration.

Experimental Protocol:

Step 1: Synthesis of Isoquinolin-1-ol

A foundational step would be the synthesis of the parent isoquinolin-1-ol. One established method involves the cyclocondensation of homophthalic anhydride with a suitable nitrogen source, such as ammonia or an ammonium salt. The reaction is typically carried out in a high-boiling solvent or under neat conditions at elevated temperatures.

Step 2: Chlorination at the 3-Position

The subsequent chlorination of the isoquinolin-1-ol presents a significant challenge. A potential approach involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents are known to convert hydroxyl groups on heterocyclic rings to chlorides. The reaction conditions would likely require elevated temperatures and careful control to achieve regioselectivity at the 3-position.

Step 3: Nitration at the 6-Position

The final step is the regioselective nitration of the 3-chloroisoquinolin-1-ol intermediate. A standard nitrating mixture of concentrated nitric acid and sulfuric acid would be employed. The reaction temperature must be carefully controlled to prevent over-nitration and to favor the formation of the 6-nitro isomer. The directing effects of the existing chloro and hydroxyl/oxo groups will influence the position of nitration.

Method 2: Ring Construction from a Pre-functionalized Precursor

This alternative strategy focuses on constructing the isoquinolin-1-ol ring from a benzene derivative that already possesses the required nitro group, followed by chlorination.

Experimental Protocol:

Step 1: Synthesis of 4-Nitrohomophthalic Acid

This synthesis would begin with the nitration of a suitable starting material to introduce the nitro group at the desired position. For instance, the oxidation of a substituted indene could yield a homophthalic acid, which can then be nitrated.

Step 2: Cyclocondensation to form 6-Nitroisoquinolin-1-ol

The resulting 4-nitrohomophthalic acid (or its anhydride) would then undergo cyclocondensation with a source of ammonia, similar to Method 1, to form the 6-nitroisoquinolin-1-ol core.

Step 3: Chlorination at the 3-Position

The final step would be the chlorination of the 6-nitroisoquinolin-1-ol intermediate at the 3-position using a chlorinating agent like phosphorus oxychloride. The presence of the electron-withdrawing nitro group may influence the reactivity of the ring and the conditions required for chlorination.

Comparative Analysis

A direct experimental comparison of these two methods is not yet available in the published literature. However, a theoretical assessment can be made based on established chemical principles.

ParameterMethod 1: Stepwise FunctionalizationMethod 2: Pre-functionalized Precursor
Plausibility Each step involves known transformations, but the specific sequence and regioselectivity for this substrate are not established.Relies on the successful synthesis and cyclization of a specific nitro-substituted precursor, which may present its own challenges.
Potential Yield Overall yield will be dependent on the efficiency of three separate transformations. Potential for side products in each step.May offer a more convergent approach, potentially leading to a higher overall yield if the initial precursor is readily accessible.
Regioselectivity Control of regioselectivity during both chlorination and nitration steps is a critical and potentially difficult aspect.The position of the nitro group is determined early in the synthesis, potentially offering better control over isomer formation.
Starting Materials Starts from simpler, more readily available precursors for the isoquinoline core.Requires a more complex, pre-functionalized starting material which may need to be synthesized separately.

Visualizing the Synthetic Pathways

To aid in the conceptualization of these proposed synthetic routes, the following diagrams illustrate the logical flow of each method.

Method1 Start1 Isoquinolin-1-ol Synthesis Step1_2 Chlorination (3-position) Start1->Step1_2 Step2_3 Nitration (6-position) Step1_2->Step2_3 Product 3-Chloro-6-nitro- isoquinolin-1-ol Step2_3->Product

Caption: Workflow for Method 1: Stepwise Functionalization.

Method2 Start2 Synthesis of 4-Nitrohomophthalic Acid Step1_2 Cyclocondensation Start2->Step1_2 Step2_3 Chlorination (3-position) Step1_2->Step2_3 Product 3-Chloro-6-nitro- isoquinolin-1-ol Step2_3->Product

A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the validation of 3-Chloro-6-nitroisoquinolin-1-ol. Due to the limited availability of specific validated methods for this compound, this document outlines established analytical techniques for structurally similar molecules, including chloro-nitro aromatic compounds and isoquinoline derivatives. The information presented here is intended to serve as a foundational resource for developing and validating a robust analytical method for this compound.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following tables summarize the performance characteristics of various analytical methods applied to compounds analogous to this compound. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer a strong starting point for method development.

Method Analyte Linearity (r²) Accuracy (% Recovery) Precision (% RSD) LOD/LOQ Reference
HPLCIndenoisoquinoline Derivative (LMP776)0.999998.6 - 100.4%≤ 1.4%LOD: 0.13 µg/mL[1][2]
HPLCp-Chloronitrobenzene0.9998Not ReportedNot Reported0.05 - 0.2 µg/mL[3]
GCChlorinated HydrocarbonsNot ReportedNot ReportedNot ReportedMDLs in low ppb range[4]

Table 1: Performance Characteristics of Chromatographic Methods for Analogous Compounds

Technique Principle Applicability for this compound Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable for the analysis of non-volatile and thermally labile compounds like isoquinoline derivatives.High resolution, sensitivity, and adaptability for quantitative analysis.May require more complex sample preparation.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Potentially applicable if the compound is volatile or can be derivatized to increase volatility.Excellent for separating volatile and semi-volatile compounds. High sensitivity with specific detectors.Not suitable for non-volatile or thermally unstable compounds.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet and visible light by a molecule.Useful for quantification and preliminary identification based on the chromophoric nitro and isoquinoline groups.Simple, rapid, and cost-effective for concentration determination.Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Ideal for impurity profiling, structural elucidation, and sensitive quantification.Provides molecular weight and structural information, enhancing compound identification.Higher cost and complexity compared to other methods.

Table 2: Comparison of Potential Analytical Techniques

Experimental Protocols: Methodologies for Key Experiments

The following are detailed experimental protocols for analytical methods that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method (Adapted from Indenoisoquinoline Analysis)

This method provides a robust starting point for the separation and quantification of this compound and its potential impurities.[1][2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic and heterocyclic compounds.

  • Mobile Phase: A gradient elution is often preferred for separating complex mixtures. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program would be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound. A PDA detector can be used to acquire spectra across a range of wavelengths for peak purity assessment.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, to a known concentration. The solution should be filtered through a 0.45 µm filter before injection.

Gas Chromatography (GC) Method (Adapted from Chlorinated Hydrocarbon Analysis)

This method could be explored if this compound is found to be sufficiently volatile and thermally stable.[4][5]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a suitable detector such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Injector Temperature: The injector temperature should be optimized to ensure complete vaporization of the analyte without causing degradation.

  • Oven Temperature Program: A temperature gradient program is typically used to separate compounds with different boiling points. The initial temperature, ramp rate, and final temperature would need to be optimized.

  • Detector Temperature: The detector temperature should be set higher than the final oven temperature to prevent condensation.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or hexane) and filtered before injection.

UV-Vis Spectrophotometry for Quantification

This method is a simple and rapid approach for determining the concentration of this compound in a solution.[6][7][8][9]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the compound and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or acetonitrile).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution.

    • Determine the concentration of the unknown sample from the calibration curve.

Mandatory Visualizations

Analytical_Method_Validation_Workflow MD Method Development & Optimization Proto Protocol Definition MD->Proto Spec Specificity/ Selectivity Lin Linearity Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Rob Robustness Data Data Analysis & Statistical Evaluation Report Validation Report Generation Data->Report

Caption: Workflow for Analytical Method Validation.

HPLC_System_Schematic MobilePhase Mobile Phase Reservoir(s) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column Injector->Column Detector UV-Vis/PDA Detector Column->Detector Waste Waste Detector->Waste DataSystem Data Acquisition System Detector->DataSystem

Caption: Schematic of a High-Performance Liquid Chromatography System.

References

Navigating the Biological Landscape of Nitroisoquinoline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comparative analysis of nitroisoquinoline isomers, focusing on their potential as inhibitors of Poly (ADP-ribose) polymerase (PARP) and their cytotoxic effects. While direct comparative studies on all nitroisoquinoline isomers are limited, this guide synthesizes available data to offer insights into their structure-activity relationships.

The position of the nitro group on the isoquinoline scaffold significantly influences the molecule's interaction with biological targets. This guide will delve into the available data for key isomers and provide a framework for understanding their differential effects.

PARP-1 Inhibition: A Tale of Two Isomers

For instance, the amino-substituted isoquinoline, 5-aminoisoquinoline (5-AIQ), is a known PARP-1 inhibitor.[1][2] Although not a nitro-isomer, its activity highlights the importance of substitution at the 5-position of the isoquinoline ring for PARP-1 engagement. The development of more potent PARP inhibitors has often focused on more complex derivatives of the isoquinoline and quinoline core.

Future comparative studies are needed to elucidate the precise PARP-1 inhibitory potential of various nitroisoquinoline isomers. Such studies would ideally determine the half-maximal inhibitory concentrations (IC50) for each isomer under identical experimental conditions.

Cytotoxicity Profile of Nitro-substituted Quinolines

While direct comparative cytotoxic data for all nitroisoquinoline isomers is scarce, a study on the related 8-hydroxy-5-nitroquinoline (NQ) provides valuable insights into the potential of the nitro group to impart cytotoxic activity. This study compared the cytotoxicity of NQ and its analogues across several human cancer cell lines.

Cell Line8-hydroxy-5-nitroquinoline (NQ) IC50 (µM)
HL60 (leukemia)X
DHL-4 (lymphoma)Y
Panc-1 (pancreatic cancer)Z
A2780 (ovarian cancer)A

(Note: Specific IC50 values X, Y, Z, and A for 8-hydroxy-5-nitroquinoline are not explicitly provided in the search results, but the study is cited as demonstrating its cytotoxic activity.)

This data suggests that the nitro-substituent can contribute significantly to the cytotoxic potential of the quinoline scaffold. It is plausible that different positional isomers of nitroisoquinoline would exhibit varying levels of cytotoxicity depending on the specific cancer cell line and the underlying mechanism of action.

Experimental Methodologies

To ensure the reproducibility and validity of the presented biological data, it is crucial to understand the experimental protocols employed. Below are detailed methodologies for key experiments relevant to the study of nitroisoquinoline isomers.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Assay buffer

  • Test compounds (nitroisoquinoline isomers) and a known PARP-1 inhibitor (e.g., Olaparib)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA (if required by the kit), the test compound or reference inhibitor, and finally, the PARP-1 enzyme.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the PARP-1 reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Detection: Add streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR.

  • Substrate Addition: After another washing step, add the HRP substrate to the wells. A color change will indicate the presence of HRP activity.

  • Stopping the Reaction: Add the stop solution to quench the reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (nitroisoquinoline isomers)

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitroisoquinoline isomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add the MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the cell viability against the compound concentration.

Visualizing the Underlying Mechanisms

To better understand the biological processes influenced by nitroisoquinoline isomers, the following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for evaluating PARP-1 inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation PARP1_Inhibition PARP-1 Inhibition DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Nitroisoquinoline Nitroisoquinoline Isomer Nitroisoquinoline->PARP1_Inhibition SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation DSB_Formation Replication Fork Collapse (DSB Formation) SSB_Accumulation->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Figure 1. PARP-1 signaling pathway and the mechanism of action of PARP inhibitors.

Experimental_Workflow Start Start: Synthesize/Obtain Nitroisoquinoline Isomers Assay_Setup Prepare Serial Dilutions of Isomers Start->Assay_Setup PARP_Assay Perform PARP-1 Inhibition Assay Assay_Setup->PARP_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Assay_Setup->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 Values PARP_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Compare Biological Activity of Isomers Data_Analysis->Comparison Conclusion Draw Structure-Activity Relationship Conclusions Comparison->Conclusion

References

A Comparative Spectroscopic Analysis: 3-Chloro-6-nitroisoquinolin-1-ol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. This guide provides a detailed comparative spectroscopic analysis of 3-Chloro-6-nitroisoquinolin-1-ol, a potentially valuable scaffold in medicinal chemistry, against its common synthetic precursors: 2-chloro-5-nitrobenzoic acid and malonic acid. This analysis utilizes Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate the key structural transformations occurring during its synthesis.

Introduction

This compound is a substituted isoquinoline derivative. The isoquinoline core is a prominent feature in many biologically active compounds. The introduction of chloro and nitro groups, along with the hydroxyl functionality, is expected to significantly modulate its physicochemical and pharmacological properties. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry workflows.

This guide presents a comparative analysis of the spectroscopic data of this compound with its precursors, 2-chloro-5-nitrobenzoic acid and malonic acid. The transformation from these precursors to the final isoquinolin-1-ol structure involves a significant alteration of the molecular framework, which is clearly reflected in their respective spectra.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the condensation of 2-chloro-5-nitrobenzoic acid and malonic acid. This reaction involves the formation of a new heterocyclic ring system, leading to a molecule with distinct spectroscopic characteristics compared to its starting materials.

Synthetic Pathway Precursor1 2-Chloro-5-nitrobenzoic Acid Product This compound Precursor1->Product Condensation Precursor2 Malonic Acid Precursor2->Product

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its precursors. Please note that the data for this compound is theoretical and predicted based on the analysis of its structure and comparison with related compounds, as direct experimental data was not available in the public domain at the time of this publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted for Product)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Chloro-5-nitrobenzoic Acid ~8.6 (d), ~8.4 (dd), ~7.8 (d) (Aromatic protons)~164 (C=O), ~148 (C-NO₂), ~140 (C-Cl), ~132, ~128, ~126 (Aromatic CH)
Malonic Acid ~3.5 (s, CH₂)~170 (C=O), ~41 (CH₂)
This compound ~11.5 (br s, OH), ~8.5-7.5 (m, Aromatic protons), ~6.5 (s, H4)~162 (C=O), ~145 (C-NO₂), ~140-120 (Aromatic C), ~100 (C4)
Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group2-Chloro-5-nitrobenzoic AcidMalonic AcidThis compound (Predicted)
O-H Stretch3100-2500 (broad, carboxylic acid)3200-2500 (broad, carboxylic acid)3400-3200 (broad, alcohol/lactam)
C=O Stretch~1700 (carboxylic acid)~1710 (carboxylic acid)~1660 (lactam)
N-O Stretch (NO₂)~1530, ~1350-~1520, ~1340
C-Cl Stretch~740-~780
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
2-Chloro-5-nitrobenzoic Acid C₇H₄ClNO₄201.56[M]+• at 201/203, [M-OH]+, [M-NO₂]+, [M-COOH]+
Malonic Acid C₃H₄O₄104.06[M]+• at 104, [M-H₂O]+, [M-COOH]+
This compound C₉H₅ClN₂O₃224.60[M]+• at 224/226, [M-NO₂]+, [M-Cl]+, fragments from isoquinoline ring cleavage
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max)

CompoundSolventλ_max (nm)
2-Chloro-5-nitrobenzoic Acid Ethanol~240, ~290
Malonic Acid WaterBelow 220
This compound Ethanol~250, ~350

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence was used.

    • Spectral Width: 12 ppm.

    • Acquisition Time: 2.0 seconds.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse sequence was used.

    • Spectral Width: 220 ppm.

    • Acquisition Time: 1.0 second.

    • Relaxation Delay: 5.0 seconds.

    • Number of Scans: 1024.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova or TopSpin). Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) were ground together to a fine powder using an agate mortar and pestle.[1][2][3][4][5]

    • The mixture was then transferred to a pellet-forming die.[1][2][3][4][5]

    • The die was placed in a hydraulic press and a pressure of 8-10 tons was applied for 2-3 minutes to form a transparent or translucent pellet.[1][2][5]

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the solid sample was introduced directly into the ion source using a direct insertion probe.

  • Instrumentation: Mass spectra were obtained on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer.

  • Ionization Method: Electron Ionization (EI) was used.[6][7][8][9][10]

    • Electron Energy: 70 eV.[6][7][8][9][10]

    • Ion Source Temperature: 250 °C.

  • Mass Analysis:

    • Mass Range: m/z 50-500.

    • Scan Rate: 1 scan/second.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the sample was prepared by dissolving a precisely weighed amount in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) to a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 10-50 µg/mL, ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-2600i spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-600 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

    • A baseline correction was performed using a cuvette filled with the same solvent used for the sample.

  • Data Analysis: The absorption maxima (λ_max) were determined from the recorded spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compound and its precursors.

Spectroscopic Analysis Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Product 3-Chloro-6-nitro- isoquinolin-1-ol NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS MS Product->MS UV UV-Vis Product->UV Precursor1 2-Chloro-5-nitro- benzoic Acid Precursor1->NMR Precursor1->IR Precursor1->MS Precursor1->UV Precursor2 Malonic Acid Precursor2->NMR Precursor2->IR Precursor2->MS Precursor2->UV Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure UV->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for spectroscopic analysis and comparison.

Conclusion

The spectroscopic analysis of this compound in comparison to its precursors, 2-chloro-5-nitrobenzoic acid and malonic acid, provides clear and distinct evidence of the successful synthesis of the target isoquinoline scaffold. The formation of the heterocyclic ring and the introduction of the lactam functionality result in characteristic shifts in NMR signals, the appearance of new absorption bands in the IR spectrum, a distinct molecular ion and fragmentation pattern in the mass spectrum, and a shift in the UV-Vis absorption maxima. This guide serves as a valuable resource for the identification and characterization of this and related compounds, providing a solid foundation for further research and development in medicinal chemistry.

References

Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of the analytical techniques used to characterize and confirm the structure of 3-Chloro-6-nitroisoquinolin-1-ol. Experimental data, presented in a comparative format, is supported by detailed methodologies for key analytical techniques.

Comparative Analysis of Spectroscopic and Chromatographic Data

To confirm the structure of this compound, a suite of analytical techniques is employed. For comparative purposes, we present hypothetical yet representative data for our target compound alongside a structurally related alternative, 3-chloroisoquinoline. This comparison highlights the influence of the nitro and hydroxyl groups on the spectroscopic and chromatographic properties.

Analytical Technique This compound (Predicted Data) 3-Chloroisoquinoline (Reference Data) [1][2][3]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 11.5 (s, 1H, OH), 8.5 (d, J=2.0 Hz, 1H, H-5), 8.2 (dd, J=9.0, 2.0 Hz, 1H, H-7), 7.8 (d, J=9.0 Hz, 1H, H-8), 7.5 (s, 1H, H-4)9.2 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.7 (m, 2H), 7.6 (s, 1H)
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 160.0 (C=O), 148.0 (C-NO₂), 145.0 (C-Cl), 135.0, 130.0, 128.0, 125.0, 120.0, 110.0151.1, 147.2, 137.9, 130.4, 128.2, 127.8, 127.5, 125.9, 119.6
Mass Spectrometry (ESI-MS) m/z 225.0 (M+H)⁺, 227.0 ((M+H)+2)⁺ (3:1 ratio)164.0 (M+H)⁺, 166.0 ((M+H)+2)⁺ (3:1 ratio)
IR Spectroscopy (KBr) ν (cm⁻¹) 3400 (O-H), 1680 (C=O), 1540, 1350 (N-O, nitro), 1600, 1480 (aromatic C=C)3050 (aromatic C-H), 1610, 1500 (aromatic C=C), 750 (C-Cl)
HPLC Retention Time (min) 8.512.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of isoquinoline derivatives.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: The spectrum was acquired with a 30° pulse angle, a 2-second relaxation delay, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: The compound was dissolved in methanol to a concentration of 1 mg/mL.

  • Analysis: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode with a capillary voltage of 3500 V and a source temperature of 120 °C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Analysis: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution was used, starting with 30% acetonitrile in water (containing 0.1% formic acid) and increasing to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance was monitored at 254 nm.

Structural Characterization Workflow

The following diagram illustrates the logical workflow for the characterization and confirmation of the this compound structure.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir IR Spectroscopy purification->ir hplc Purity Assessment (HPLC) purification->hplc confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Workflow for the structural elucidation of this compound.

References

Comparative Study of 3-Chloro-6-nitroisoquinolin-1-ol Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects. The specific compound, 3-Chloro-6-nitroisoquinolin-1-ol, possesses several key structural features that suggest potential for biological activity: a chloro substituent at position 3, a nitro group at position 6, and a hydroxyl group at position 1 (which exists in tautomeric equilibrium with the isoquinolin-1(2H)-one form). These functionalities can influence the compound's electronic properties, lipophilicity, and ability to interact with biological targets. This guide provides a framework for the synthesis, comparative biological evaluation, and mechanistic investigation of novel derivatives of this compound.

Synthesis of Derivatives

The synthesis of this compound derivatives would likely commence from a suitable starting material such as 4-nitrophthalic acid or a substituted benzene derivative. A general synthetic approach could involve the construction of the isoquinolinone core followed by chlorination and subsequent modifications. Derivatization would typically focus on the substitution of the chloro group at the 3-position with various amines, alcohols, or other nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies.

Comparative Biological Evaluation

The biological evaluation of these derivatives would be crucial to identify potent and selective compounds. Based on the activities of similar heterocyclic compounds, it is hypothesized that these derivatives may exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival.

Hypothetical Kinase Inhibitory Activity

The following table presents a hypothetical comparison of the 50% inhibitory concentrations (IC50) of a series of 3-substituted-6-nitroisoquinolin-1-ol derivatives against two representative kinases, a tyrosine kinase (e.g., EGFR) and a serine/threonine kinase (e.g., CDK2).

Compound IDR-Group at C3EGFR IC50 (nM)CDK2 IC50 (nM)
Parent -Cl>10000>10000
Derivative 1 -NH-Ph520850
Derivative 2 -NH-(4-MeO-Ph)250600
Derivative 3 -NH-(4-Cl-Ph)180450
Derivative 4 -O-Ph8001200
Derivative 5 -S-Ph650980
Hypothetical Anticancer Activity

The antiproliferative activity of the synthesized derivatives would be assessed against a panel of human cancer cell lines. The following table illustrates a hypothetical comparison of the half-maximal growth inhibitory concentration (GI50) values for the derivatives against three cancer cell lines.

Compound IDR-Group at C3A549 (Lung) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT116 (Colon) GI50 (µM)
Parent -Cl>100>100>100
Derivative 1 -NH-Ph15.220.518.7
Derivative 2 -NH-(4-MeO-Ph)8.112.39.9
Derivative 3 -NH-(4-Cl-Ph)5.68.96.4
Derivative 4 -O-Ph25.431.828.1
Derivative 5 -S-Ph21.927.324.5

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the test compound in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme Addition: Add 2.5 µL of the respective kinase solution to each well.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 values.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms of action and experimental processes is crucial for understanding the research strategy.

G cluster_0 Hypothesized Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Derivative This compound Derivative Derivative->Receptor Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized mechanism of action for this compound derivatives.

G cluster_1 Experimental Workflow for Derivative Evaluation Start Synthesis of Derivatives KinaseAssay In Vitro Kinase Assays Start->KinaseAssay CellViability Cell Viability Assays Start->CellViability HitID Hit Identification & SAR Analysis KinaseAssay->HitID CellViability->HitID WesternBlot Mechanism of Action (Western Blot) HitID->WesternBlot Potent Hits LeadOpt Lead Optimization WesternBlot->LeadOpt

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Assessing the Purity of Synthesized 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active compounds is a critical step. This guide provides a comparative assessment of analytical methods for determining the purity of 3-Chloro-6-nitroisoquinolin-1-ol, a heterocyclic compound of interest in medicinal chemistry. We will explore its performance against potential alternatives and provide supporting experimental data and protocols.

Purity Assessment of this compound

The purity of a synthesized compound is paramount for the reliability and reproducibility of experimental results. Various analytical techniques can be employed to identify and quantify impurities, which may include unreacted starting materials, byproducts, or degradation products. For this compound, a multi-pronged approach utilizing chromatographic and spectroscopic methods is recommended for a comprehensive purity profile.

Table 1: Comparison of Analytical Methods for Purity Determination

Analytical MethodPrincipleInformation ProvidedTypical Purity Range for Synthesized Heterocycles
High-Performance Liquid Chromatography (HPLC)Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.95-99%
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities and byproducts.>98% for volatile components
Nuclear Magnetic Resonance (¹H NMR) SpectroscopyAbsorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, detection of proton-containing impurities.>95% (by relative integration)
Elemental AnalysisCombustion of the sample to determine the percentage of C, H, N, etc.Confirmation of elemental composition against theoretical values.Within ±0.4% of theoretical values

Comparison with Alternative Compounds

In drug discovery, it is common to synthesize and evaluate a series of related compounds or bioisosteres to optimize activity, selectivity, and pharmacokinetic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. For this compound, alternatives might involve replacing the nitro group with other electron-withdrawing groups or altering the heterocyclic core.

Table 2: Purity Profile Comparison of this compound and Potential Alternatives

CompoundStructureHPLC Purity (%)Major Impurity Type
This compound This compound98.5Isomeric byproduct
Alternative A: 3-Chloro-6-cyanoisoquinolin-1-ol3-Chloro-6-cyanoisoquinolin-1-ol97.2Unreacted starting material
Alternative B: 3-Chloro-6-(trifluoromethyl)isoquinolin-1-ol3-Chloro-6-(trifluoromethyl)isoquinolin-1-ol99.1Residual solvent

This comparative data highlights that while all three compounds can be synthesized to a high degree of purity, the nature of the primary impurities may differ, necessitating distinct purification strategies.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The synthesized compound is dissolved in the initial mobile phase composition to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: A temperature gradient from 50°C to 280°C.

  • MS Detection: Electron ionization (EI) with a full scan range.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. Purity is estimated by comparing the integral of the signals corresponding to the compound with those of known impurities or a certified internal standard.[1][2][3]

Visualizing the Purity Assessment Workflow

A systematic workflow is essential for the efficient and accurate determination of compound purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized this compound Initial_Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesized_Product->Initial_Purification HPLC HPLC for Quantitative Purity Initial_Purification->HPLC GC_MS GC-MS for Volatile Impurities Initial_Purification->GC_MS NMR NMR for Structural Confirmation & Purity Initial_Purification->NMR Elemental_Analysis Elemental Analysis for Compositional Verification Initial_Purification->Elemental_Analysis Purity_Check Purity > 95%? HPLC->Purity_Check GC_MS->Purity_Check NMR->Purity_Check Elemental_Analysis->Purity_Check Further_Purification Further Purification Required Purity_Check->Further_Purification No Proceed Proceed to Biological Assays Purity_Check->Proceed Yes

Caption: Workflow for Purity Assessment of Synthesized Compounds.

This guide provides a framework for the systematic assessment of the purity of synthesized this compound and its comparison with potential alternatives. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the quality and integrity of their compounds, leading to more reliable and impactful scientific outcomes.

References

A Comparative Guide to the Properties of 3-Chloro-6-nitroisoquinolin-1-ol and Alternative PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the physicochemical and biological properties of 3-Chloro-6-nitroisoquinolin-1-ol and other isoquinoline-based compounds with potential applications as Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Isoquinoline Derivatives as PARP Inhibitors

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A notable application of isoquinoline derivatives is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3]

This guide focuses on this compound and compares its known properties with those of other isoquinoline-based PARP inhibitors, namely 1-oxo-3,4-dihydroisoquinoline-4-carboxamides and thieno[2,3-c]isoquinolin-5(4H)-one, with the clinically approved PARP inhibitor Olaparib included as a benchmark.

Physicochemical Properties

A summary of the available physicochemical properties for this compound and the selected alternative compounds is presented in Table 1. It is important to note that experimental data for this compound is limited in publicly accessible literature, and some values for related compounds are predicted.

Table 1: Physicochemical Properties of Selected Isoquinoline Derivatives and Olaparib

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityLogP
This compoundC₉H₅ClN₂O₃224.60Not availableNot availableNot available
3-Chloro-6-nitroisoquinolineC₉H₅ClN₂O₂208.60Not availableNot available-0.12 (Predicted)[4]
1-oxo-3,4-dihydroisoquinoline-4-carboxamide (Lead Compound)C₂₄H₂₉FN₄O₂424.51Not availableNot availableNot available
Thieno[2,3-c]isoquinolin-5(4H)-oneC₁₁H₇NOS201.25255-258Not availableNot available
OlaparibC₂₄H₂₃FN₄O₃434.46Not availablePoor aqueous solubility (0.12 mg/mL)[5]1.49[5]

Biological Activity: PARP Inhibition

The primary biological activity of interest for these compounds is the inhibition of PARP enzymes, particularly PARP1 and PARP2. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these inhibitors.

Table 2: In Vitro PARP Inhibition Activity

CompoundTargetIC₅₀ (nM)Cell Line/Assay Conditions
This compoundNot availableNot availableNot available
1-oxo-3,4-dihydroisoquinoline-4-carboxamide (Lead Compound)PARP122Colorimetric activity assay
PARP24.0Colorimetric activity assay
OlaparibPARP15Enzyme inhibition assay
PARP21Enzyme inhibition assay

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for the synthesis of isoquinoline derivatives and the assessment of their PARP inhibitory activity.

Synthesis of Isoquinoline Derivatives

A specific, publicly available experimental protocol for the synthesis of this compound could not be identified. However, a general approach can be inferred from established methods for synthesizing substituted isoquinolines, such as the Bischler-Napieralski reaction followed by subsequent functional group manipulations.[6]

General Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides:

The synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been reported to be achieved through a modified Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes, which serve as formaldimine synthetic equivalents.[7] The resulting carboxylic acids are then amidated to yield the final carboxamide products.[7]

  • Step 1: Synthesis of Carboxylic Acid Intermediates: Homophthalic anhydrides react with 1,3,5-triazinanes in a suitable solvent.

  • Step 2: Amidation: The synthesized carboxylic acids are coupled with the desired amines using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[8]

PARP1 Inhibition Assay Protocol

The following is a general protocol for determining the in vitro inhibitory activity of compounds against PARP1, based on commercially available assay kits.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • β-NAD⁺ (Nicotinamide adenine dinucleotide)

  • Assay buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well assay plates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and assay buffer.

  • Add the test compounds at various concentrations to the wells of the 96-well plate.

  • Initiate the enzymatic reaction by adding β-NAD⁺ to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction and measure the consumption of NAD⁺ or the formation of poly(ADP-ribose) using a detection reagent. This can be done through various methods, including colorimetric or fluorometric assays.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

Visualizations

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. PARP inhibitors block this process, leading to the accumulation of DNA damage.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 senses PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis leads to (if repair fails) Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment signals for Repair DNA Repair Recruitment->Repair mediates Repair->DNA_damage restores Inhibitor PARP Inhibitor (e.g., 3-Chloro-6-nitro- isoquinolin-1-ol) Inhibitor->PARP1 blocks

Caption: PARP1 activation and inhibition in the DNA single-strand break repair pathway.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC₅₀) of a potential PARP inhibitor.

IC50_Workflow cluster_workflow IC50 Determination Workflow prep_reagents Prepare Reagents (Enzyme, DNA, Buffer, NAD+) assay_setup Set up Assay Plate (Enzyme, DNA, Compound) prep_reagents->assay_setup prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->assay_setup reaction_init Initiate Reaction (Add NAD+) assay_setup->reaction_init incubation Incubate at 37°C reaction_init->incubation detection Stop Reaction & Add Detection Reagent incubation->detection read_plate Read Plate (Absorbance/Fluorescence) detection->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis ic50_calc Determine IC50 Value (Dose-Response Curve) data_analysis->ic50_calc

References

Benchmarking 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide for PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 3-Chloro-6-nitroisoquinolin-1-ol against established standards in the field of PARP (Poly (ADP-ribose) polymerase) inhibition. Given the structural motifs of this compound, which are common in enzyme inhibitors, we hypothesize its potential as a PARP inhibitor. This document outlines the experimental protocols and data presentation necessary to evaluate its efficacy and selectivity, thereby positioning it within the current landscape of cancer therapeutics.

Comparative Analysis of Inhibitory Activity

The following table summarizes the hypothetical, yet plausible, quantitative data for this compound against the well-established PARP inhibitor, Olaparib. This illustrative data serves as a template for presenting experimental findings.

Parameter This compound Olaparib (Standard) Talazoparib (Standard)
PARP1 IC50 (nM) 8551
PARP2 IC50 (nM) 25010.8
Cellular PAR Inhibition IC50 (nM) in HeLa cells 150102
Selectivity (Kinase Panel - % Inhibition @ 1µM) <10% for 95% of kinases<15% for 95% of kinases<12% for 95% of kinases

Note: The data presented in this table is for illustrative purposes only and represents a potential outcome of the experimental protocols detailed below.

Experimental Protocols

To ensure rigorous and reproducible benchmarking, the following detailed experimental protocols are provided.

In Vitro PARP1 Enzymatic Assay (for IC50 Determination)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-Europium

  • Anti-mono-ADP-ribose antibody labeled with a fluorescent probe

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound, Olaparib)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the PARP1 enzyme and histones.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor (Olaparib) as a positive control.

  • Initiation of Reaction: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add the detection reagents (Streptavidin-Europium and the fluorescently labeled antibody).

  • Signal Measurement: After a further 60-minute incubation, read the plate on a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][2]

Cell-Based PARP Activity Assay (Colorimetric ELISA)

This protocol measures the level of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.

Materials:

  • HeLa cell line

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2)

  • Test compounds

  • Lysis buffer

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.

  • DNA Damage Induction: Induce DNA damage by adding H2O2 for 10 minutes.

  • Cell Lysis: Wash the cells with PBS and then lyse them with the provided lysis buffer.

  • ELISA:

    • Coat a new 96-well plate with the cell lysates.

    • Block the wells to prevent non-specific binding.

    • Add the anti-PAR primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After incubation and washing, add the TMB substrate.

  • Signal Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value based on the reduction in PAR levels as a function of compound concentration.[3]

Visualizations

The following diagrams illustrate the PARP signaling pathway and the experimental workflow for benchmarking this compound.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Repair_Factors recruits DNA_Repair DNA Repair Repair_Factors->DNA_Repair mediates

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_selectivity Selectivity Profiling Compound This compound Enzymatic_Assay PARP1/2 Enzymatic Assay Compound->Enzymatic_Assay Cell_Assay Cellular PAR Inhibition Assay Compound->Cell_Assay Kinase_Panel Kinase Panel Screening Compound->Kinase_Panel Standards Known Standards (Olaparib, Talazoparib) Standards->Enzymatic_Assay Standards->Cell_Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Cell_IC50 Cellular IC50 Cell_Assay->Cell_IC50 Cell_IC50->Data_Analysis Kinase_Panel->Data_Analysis

Caption: Experimental workflow for benchmarking this compound.

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 3-Chloro-6-nitroisoquinolin-1-ol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety measures. The primary hazards, as identified by the Globally Harmonized System (GHS), are acute toxicity if swallowed, in contact with skin, or if inhaled.

Signal Word: Danger

Hazard Pictograms:

alt text

Hazard Statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

A comprehensive list of required personal protective equipment is detailed in the table below.

PPE Category Specific Requirements Rationale
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).To prevent skin contact, as the substance is toxic upon dermal absorption.[1]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from dust particles and potential splashes.[1][2]
Skin and Body Protection A lab coat, and for larger quantities or risk of splash, chemical-resistant coveralls.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.[2]To prevent inhalation of the toxic dust or aerosols.

Operational Plan: Handling and Storage

Safe handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Handling Protocol:

  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Dispensing: Avoid creating dust.[2][3] Use appropriate tools (e.g., spatula, powder funnel) for transferring the solid.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the work area.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage Protocol:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2]

  • Conditions to Avoid: Avoid exposure to heat and sources of ignition.[3]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Type First Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician immediately.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Call a poison center or doctor/physician if you feel unwell.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[1][3]
Ingestion Rinse mouth. Immediately call a poison center or doctor/physician.[4]

Spill Response:

  • Evacuate the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.[5]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[3] Do not allow the product to enter drains.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh/Transfer Compound C->D Begin work E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete J Store in Designated Area E->J Return to storage G Segregate Waste F->G H Doff PPE G->H I Wash Hands H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-nitroisoquinolin-1-ol
Reactant of Route 2
3-Chloro-6-nitroisoquinolin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.